TERT activator-1
Description
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Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF2NO2S/c1-8-5-11(6-9(2)14(8)17)21(19,20)18-10-3-4-13(16)12(15)7-10/h3-7,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUSVLUQMXGABO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TERT Activator-1: A Technical Whitepaper on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
TERT activator-1 (also referred to as TAC) is a small molecule compound that has emerged as a significant agent in the field of aging research and regenerative medicine. It functions as a potent activator of Telomerase Reverse Transcriptase (TERT), the catalytic subunit of the enzyme telomerase. The primary mechanism of action involves the upregulation of TERT transcription through the activation of the MEK/ERK/AP-1 signaling cascade.[1][2][3] Beyond its canonical role in telomere elongation, this compound also exhibits non-telomeric functions, including the epigenetic silencing of the senescence marker p16INK4a via DNMT3b-mediated promoter hypermethylation.[2][4][5] This dual activity positions this compound as a promising therapeutic candidate for mitigating hallmarks of aging and age-related pathologies. This document provides an in-depth technical guide on the core mechanism of action of this compound, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: Upregulation of TERT Transcription
This compound directly stimulates the transcription of the TERT gene. This is achieved through the activation of the Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathway, which in turn leads to the activation of the transcription factor Activator Protein-1 (AP-1).[1][5] AP-1 then binds to specific sites on the TERT promoter, initiating gene transcription.
Signaling Pathway
The signaling cascade initiated by this compound is a well-characterized pathway in cellular signaling. The key steps are as follows:
-
Activation of MEK : this compound promotes the phosphorylation and activation of MEK.
-
Activation of ERK : Activated MEK phosphorylates and activates ERK.
-
Activation of AP-1 : Activated ERK translocates to the nucleus and phosphorylates components of the AP-1 transcription factor complex, such as c-Fos.[5]
-
TERT Gene Transcription : The activated AP-1 complex binds to its consensus sequences within the TERT promoter, leading to the recruitment of the transcriptional machinery and subsequent transcription of the TERT gene.[4][5]
Downstream Effects: Epigenetic Regulation and Cellular Senescence
Beyond increasing TERT levels, this compound influences the epigenetic landscape, notably through the suppression of the cyclin-dependent kinase inhibitor p16Ink4a, a key biomarker of cellular senescence.[5] This effect is mediated by the TERT protein itself, which upregulates DNA methyltransferase 3B (DNMT3b).[6][7] DNMT3b then mediates the hypermethylation of the p16INK4a promoter, leading to its transcriptional silencing.[2][6] This reduction in p16INK4a levels contributes to a decrease in cellular senescence and the senescence-associated secretory phenotype (SASP).[1][8]
Quantitative Data
The following tables summarize the quantitative data associated with the activity of this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| TERT mRNA expression | MRC-5 human fibroblasts | 0 - 10 µM | 4 hours | Activates TERT transcription | [8] |
| Cell Proliferation | TERT-positive LCLs | 30 µM | Up to 72 hours | Decreased proliferation rates | [9] |
Table 2: In Vivo Efficacy of this compound in Mice
| Animal Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| C57BL/6 mice (10-12 weeks old) | 6 mg/kg | Intraperitoneal injection | 1 week | Increased TERT protein levels, suppressed p16Ink4a and SASP components. | [8] |
| Naturally aged C57BL/6 mice (20-21 months old) | 6 mg/kg | Intraperitoneal injection (3 times a week) | 6 months | Improved cognitive and neuromuscular function. | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.
Western Blot Analysis for Phospho-ERK (p-ERK)
This protocol is for the detection of phosphorylated ERK, a key indicator of MEK/ERK pathway activation.
Materials:
-
Cell lysates treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Lysis: Lyse cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate proteins on a polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL detection reagent and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK to serve as a loading control.[10][11][12][13]
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive method for measuring telomerase activity.
Materials:
-
Cell or tissue extracts
-
TRAP lysis buffer (e.g., NP-40 based)
-
TS primer (telomerase substrate)
-
ACX primer (reverse primer)
-
dNTPs
-
Taq DNA polymerase
-
TRAP reaction buffer
-
Polyacrylamide gel (10-12.5%)
-
DNA visualization dye (e.g., SYBR Green)
Procedure:
-
Cell Lysis: Prepare cell extracts in ice-cold TRAP lysis buffer.
-
Telomerase Extension: Incubate the cell extract with the TS primer and dNTPs to allow telomerase to add telomeric repeats. This is typically done at 25-30°C for 30 minutes.
-
PCR Amplification: Amplify the extension products by PCR using the TS and ACX primers.
-
Gel Electrophoresis: Separate the PCR products on a polyacrylamide gel.
-
Visualization: Stain the gel with a DNA dye and visualize the characteristic ladder of telomerase products.[1][3][5]
Chromatin Immunoprecipitation (ChIP)-qPCR for FOS on TERT Promoter
ChIP-qPCR is used to determine the in vivo binding of a specific protein (in this case, the AP-1 component FOS) to a specific DNA sequence (the TERT promoter).
Materials:
-
Cells treated with this compound
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and chromatin shearing buffers
-
Sonicator
-
Anti-FOS antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer and reverse cross-linking solution
-
DNA purification kit
-
qPCR primers for the TERT promoter region containing AP-1 binding sites
-
SYBR Green qPCR master mix
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-FOS antibody or a negative control IgG overnight.
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA.
-
qPCR Analysis: Perform qPCR using primers specific to the AP-1 binding sites on the TERT promoter to quantify the amount of immunoprecipitated DNA.[14][15][16][17]
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This assay is used to detect senescent cells, which exhibit increased β-galactosidase activity at pH 6.0.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
SA-β-gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl₂, NaCl in a citrate/phosphate buffer at pH 6.0)
Procedure:
-
Cell Fixation: Fix the cells with 4% paraformaldehyde.
-
Washing: Wash the cells with PBS.
-
Staining: Incubate the cells with the SA-β-gal staining solution at 37°C in a non-CO₂ incubator until a blue color develops in senescent cells.
-
Visualization: Observe and quantify the blue-stained cells under a bright-field microscope.[4][18][19]
Rotarod Test for Neuromuscular Function in Mice
The rotarod test is a standard method for assessing motor coordination and balance in rodents.
Apparatus:
-
Rotarod apparatus with a rotating rod.
Procedure:
-
Acclimation and Training: Acclimate the mice to the apparatus and train them for several consecutive days. Training typically involves placing the mice on the rod at a low, constant speed and gradually increasing the speed.
-
Testing: On the test day, place the mouse on the rotating rod, which accelerates from a low to a high speed over a set period (e.g., 4 to 40 rpm over 5 minutes).
-
Data Collection: Record the latency to fall from the rod and the rotational speed at which the fall occurs. Multiple trials are usually performed for each animal.[20][21][22]
Conclusion
This compound represents a significant advancement in the development of therapeutics targeting the molecular mechanisms of aging. Its ability to upregulate TERT expression through the MEK/ERK/AP-1 pathway and consequently suppress cellular senescence via epigenetic modifications of p16INK4a provides a multi-faceted approach to combating age-related decline. The experimental protocols detailed herein offer a robust framework for the continued investigation and validation of this compound and similar compounds. Further research into the long-term safety and efficacy of this compound is warranted to fully realize its therapeutic potential.
References
- 1. Non-Radioactive Assay Methods for the Assessment of Telomerase Activity and Telomere Length - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 5. telomer.com.tr [telomer.com.tr]
- 6. TERT activation targets DNA methylation and multiple aging hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TERT Promoter Methylation Is Oxygen-Sensitive and Regulates Telomerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Short-term inhibition of TERT induces telomere length-independent cell cycle arrest and apoptotic response in EBV-immortalized and transformed B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. sinobiological.com [sinobiological.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. protocols.io [protocols.io]
- 15. bosterbio.com [bosterbio.com]
- 16. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 17. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Senescence Associated β-galactosidase Staining [en.bio-protocol.org]
- 19. Senescence Associated β-galactosidase Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Rotarod - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 21. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Four-parameter analysis in modified Rotarod test for detecting minor motor deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]
TERT Activator-1: A Deep Dive into its Signaling Pathway and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telomerase reverse transcriptase (TERT) is the catalytic subunit of the enzyme telomerase, which is crucial for maintaining telomere length and cellular immortality.[1] In most somatic cells, the TERT gene is repressed, leading to telomere shortening with each cell division and eventual cellular senescence.[1] The reactivation of TERT is a hallmark of approximately 90% of human cancers, allowing tumor cells to bypass replicative senescence.[2] Conversely, controlled, physiological activation of TERT in somatic cells presents a promising strategy for combating age-related diseases.[2] This technical guide provides an in-depth overview of a novel small molecule, TERT activator-1 (also known as TAC), which upregulates TERT expression and has shown potential in mitigating hallmarks of aging.[3][4]
This compound: Mechanism of Action
This compound is a small molecule compound with a molecular weight of approximately 400 Da that has been identified through high-throughput screening of over 650,000 compounds.[2][5] It acts as a potent activator of TERT gene transcription.[4][6]
The MEK/ERK/AP-1 Signaling Cascade
The primary mechanism by which this compound upregulates TERT expression is through the activation of the MEK/ERK/AP-1 signaling pathway.[4][7][8] Upon treatment with this compound, cells exhibit increased phosphorylation of extracellular signal-regulated kinase (ERK), which then translocates to the nucleus.[7] In the nucleus, phosphorylated ERK activates the transcription factor activator protein 1 (AP-1), which is a heterodimeric complex composed of proteins from the Jun and Fos families.[7][9] Chromatin immunoprecipitation (ChIP) assays have confirmed that the FOS component of AP-1 binds to two specific AP-1 binding motifs within the TERT promoter, leading to the transcriptional activation of the TERT gene.[2][7] Inhibition of AP-1 has been shown to block the TERT-inducing effects of this compound, confirming the critical role of this pathway.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trn.tulane.edu [trn.tulane.edu]
- 5. Activating molecular target reverses multiple hallmarks of aging | MD Anderson Cancer Center [mdanderson.org]
- 6. telomer.com.tr [telomer.com.tr]
- 7. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. tandfonline.com [tandfonline.com]
- 9. A promising new TERT activator: unraveling the molecular mechanisms behind its natural aging mitigation | EurekAlert! [eurekalert.org]
TERT activator-1 and telomere elongation
An In-Depth Technical Guide to TERT Activator-1 and Telomere Elongation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Telomere attrition is a fundamental hallmark of cellular aging, contributing to a range of age-associated pathologies. The enzyme telomerase, particularly its catalytic subunit Telomerase Reverse Transcriptase (TERT), is responsible for maintaining telomere length. In most somatic cells, TERT is transcriptionally silenced, leading to progressive telomere shortening with each cell division. This guide provides a comprehensive overview of a novel small molecule, this compound (also known as TERT activator compound or TAC), which has been identified as a potent inducer of endogenous TERT expression. We will delve into its mechanism of action, its quantifiable effects on telomere elongation and cellular function, and the key experimental protocols for its study.
Introduction: Telomeres, TERT, and the Promise of Telomerase Activation
Telomeres are repetitive nucleotide sequences (TTAGGG) that cap the ends of linear chromosomes, protecting them from degradation and preventing them from being recognized as DNA damage.[1] Due to the "end-replication problem," telomeres shorten with each round of cell division, acting as a mitotic clock that eventually triggers cellular senescence or apoptosis.[2]
The ribonucleoprotein enzyme telomerase counteracts this shortening by adding telomeric repeats to chromosome ends.[1][2] The catalytic core of this enzyme is TERT.[3] While robustly expressed in stem cells and germ cells, TERT is transcriptionally repressed in the majority of adult somatic cells.[2] The reactivation of TERT is a critical step for cellular immortalization and is observed in approximately 90% of human cancers.[4] However, controlled, physiological activation of TERT presents a promising therapeutic strategy for combating age-related decline by rejuvenating tissues without promoting malignant transformation.[4]
This compound (TAC) is a small-molecule compound (<400 Da) identified through high-throughput screening of 653,000 compounds.[1][4] It has been shown to effectively increase endogenous TERT expression, leading to telomere elongation and the mitigation of multiple aging hallmarks in preclinical models.[4][5]
Mechanism of Action: The MEK/ERK/AP-1 Signaling Pathway
This compound does not interact directly with the telomerase enzyme. Instead, it functions by upregulating the transcription of the TERT gene.[2][5] Research has elucidated that TAC initiates a specific signaling cascade within the cell, the MEK/ERK/AP-1 pathway, to achieve this.[1][6][7][8]
The key steps are as follows:
-
Activation of MEK/ERK: TAC treatment leads to the activation of the Mitogen-activated protein kinase kinase (MEK) and Extracellular signal-regulated kinase (ERK) pathway.
-
Induction of FOS: This cascade results in the increased expression and phosphorylation of the FOS protein, a core component of the Activator Protein 1 (AP-1) transcription factor complex.[1][9]
-
AP-1 Binding to TERT Promoter: The activated AP-1 complex, containing FOS, is then recruited to two specific AP-1 binding motifs within the promoter region of the TERT gene.[1]
-
TERT Transcription: The binding of AP-1 initiates the transcriptional machinery, leading to increased synthesis of TERT mRNA and, subsequently, the TERT protein.[5][6]
This mechanism has been confirmed through experiments showing that selective inhibition of AP-1 binding to DNA attenuates the TAC-induced expression of TERT.[1]
Caption: Signaling pathway of this compound (TAC).
Quantitative Data on the Effects of this compound
Studies in primary human cells and naturally aged mice have demonstrated significant physiological effects following treatment with this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Treatment | Result | Citation |
|---|---|---|---|---|
| TERT Transcription | MRC-5 human fibroblasts | 0-10 µM TAC for 0-4 h | Dose-dependent increase in TERT mRNA | [6] |
| TERT mRNA Levels | Human fibroblasts | Not specified | Doubled TERT mRNA within hours | [4] |
| Proliferative Potential | Human cell lines | TAC treatment | Extended proliferative potential |[10] |
Table 2: In Vivo Efficacy of this compound in Aged Mice
| Parameter | Animal Model | Treatment | Result | Citation |
|---|---|---|---|---|
| TERT Protein Levels | Naturally aging mice | 6 mg/kg TAC (IP) for 1-6 weeks | Significantly increased TERT protein levels | [6] |
| Telomere Length | Aged C57BL/6 mice | Daily TAC for 6 months | 8–12% increase in telomere restriction fragment length | [4] |
| Senescence Marker (p16Ink4a) | Naturally aging mice | 6 mg/kg TAC (IP) for 1-6 weeks | Suppressed p16Ink4a expression | [1][6] |
| Systemic Inflammation | Aged C57BL/6 mice | Daily TAC for 6 months | >60% reduction in serum IL-1β and IL-6 | [4] |
| Neuromuscular Function | Naturally aging mice | 6 mg/kg TAC (IP) for 1-6 weeks | Enhanced neuromuscular function | [6] |
| Cognitive Function | Naturally aging mice | 6 mg/kg TAC (IP) for 1-6 weeks | Improved hippocampal-dependent cognitive function |[6] |
Downstream Effects: Beyond Telomere Elongation
The activation of TERT by TAC initiates both canonical and non-canonical cellular programs that contribute to its anti-aging effects.
-
Canonical Function (Telomere Maintenance): The primary and most well-known function of the newly synthesized TERT is to assemble with the telomerase RNA component (TERC) to form the active telomerase enzyme. This enzyme then adds telomeric repeats to the ends of chromosomes, thereby elongating telomeres, reducing DNA damage signals, and increasing the proliferative capacity of cells.[1][10]
-
Non-Canonical Functions (Transcriptional Regulation): Beyond its role in telomere synthesis, TERT also functions as a transcriptional co-regulator.[5][10] TAC-induced TERT has been shown to epigenetically silence the key senescence-associated gene p16INK4a. This is achieved by TERT upregulating DNA methyltransferase 3B (DNMT3B), which in turn mediates the hypermethylation and repression of the p16INK4a promoter.[1][4][5] This action directly reduces cellular senescence and suppresses the senescence-associated secretory phenotype (SASP), which is a major contributor to chronic inflammation in aging.[4][6]
Caption: Dual mechanisms of action for TAC-induced TERT.
Experimental Protocols
Measurement of Relative Telomere Length by qPCR
The quantitative PCR (qPCR) method is a high-throughput technique used to measure the average telomere length in a sample relative to a single-copy gene (SCG).[11][12] The result is expressed as a T/S ratio (Telomere/Single-Copy Gene).[12]
Principle: The assay involves two separate qPCR reactions for each DNA sample: one to amplify the telomeric repeats (T) and another to amplify a reference single-copy gene (S), such as 36B4 or Albumin. The relative quantity of telomere repeats to the reference gene reflects the average telomere length.[12]
Detailed Methodology:
-
DNA Extraction: Isolate high-quality genomic DNA from cells or tissues. Quantify the DNA concentration and assess its purity (A260/280 ratio ~1.8).
-
Standard Curve Preparation: Prepare a serial dilution of a reference DNA sample (e.g., from a cell line with known telomere length) to create a standard curve for both the telomere and SCG assays. This is crucial for determining the amplification efficiency.
-
qPCR Reaction Setup:
-
For each sample, prepare two reactions in triplicate: one for the telomere assay and one for the SCG assay.
-
Telomere Reaction Mix: Include a final concentration of 1x SYBR Green Master Mix, forward and reverse telomere primers (e.g., TelG: ACACTAAGGTTTGGGTTTGGGTTTGGGTTTGGGTTAGTGT, TelC: TGTTAGGTATCCCTATCCCTATCCCTATCCCTATCCCTAACA), and 10-20 ng of genomic DNA.
-
SCG Reaction Mix: Include 1x SYBR Green Master Mix, forward and reverse SCG primers (e.g., for 36B4), and the same amount of genomic DNA.
-
Include no-template controls (NTCs) for both primer sets.
-
-
Thermal Cycling: Use a real-time PCR instrument with a program similar to this:
-
95°C for 10 min (activation)
-
40 cycles of: 95°C for 15 sec (denaturation), 54-60°C for 1 min (annealing/extension).
-
-
Data Analysis:
-
Using the standard curve, determine the quantity of 'T' and 'S' for each sample based on its Ct (cycle threshold) value.
-
Calculate the T/S ratio for each sample by dividing the telomere quantity by the single-copy gene quantity.
-
Normalize the T/S ratio of experimental samples to a control sample. The 2-ΔΔCt method is a common way to report relative telomere length.[11]
-
Caption: Workflow for relative telomere length measurement by qPCR.
In Vivo Administration of this compound
Principle: To assess the systemic effects of TAC in animal models, it is administered via intraperitoneal (IP) injection. This protocol is based on studies in naturally aging mice.[6]
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 25.0 mg/mL).[6]
-
For a 2.5 mg/mL working solution, take 100 µL of the DMSO stock and add it to 400 µL of PEG300, mixing evenly.[6]
-
Add 50 µL of Tween-80 and mix again.[6]
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. This results in a suspended solution suitable for IP injection.[6]
-
-
Animal Dosing:
-
Endpoint Analysis:
-
Following the treatment period, collect tissues (e.g., brain, heart, liver, muscle) and blood serum.
-
Analyze tissues for TERT protein levels (Western Blot), p16Ink4a expression (RT-qPCR), and telomere length (qPCR or TRF).[4][6]
-
Analyze serum for inflammatory cytokines (e.g., IL-1β, IL-6) using ELISA.[4]
-
Conduct behavioral tests to assess cognitive and neuromuscular function.[6]
-
Conclusion and Future Directions
This compound represents a significant advancement in the field of geroscience. By targeting a key upstream transcriptional control point, it allows for the physiological upregulation of endogenous TERT. Preclinical data strongly suggest that this approach can effectively lengthen telomeres, reduce cellular senescence, decrease systemic inflammation, and improve organ function during aging, all without evidence of increased cancer risk in the models studied.[4][5]
For drug development professionals, TAC provides a promising lead compound. Future research should focus on long-term safety and toxicity studies, optimizing delivery methods, and exploring its efficacy in various age-related disease models. The dual mechanism of TERT—both maintaining telomeres and regulating gene expression—makes it an exceptionally attractive target for developing therapies that could potentially reverse multiple hallmarks of aging simultaneously.[10]
References
- 1. A promising new TERT activator: unraveling the molecular mechanisms behind its natural aging mitigation [journal.hep.com.cn]
- 2. What are TERT activators and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. A promising new TERT activator: unraveling the molecular mechanisms behind its natural aging mitigation | EurekAlert! [eurekalert.org]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TAC | TERT activator | Telomerase reverse transcriptase | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Telomerase reverse transcriptase promotes the proliferation of human laryngeal carcinoma cells through activation of the activator protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activating molecular target reverses multiple hallmarks of aging | MD Anderson Cancer Center [mdanderson.org]
- 11. mdpi.com [mdpi.com]
- 12. Telomere length measurement by qPCR – Summary of critical factors and recommendations for assay design - PMC [pmc.ncbi.nlm.nih.gov]
TERT Activator-1: A Comprehensive Technical Guide to its Effects on the Hallmarks of Aging
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aging is a complex biological process characterized by a gradual decline in physiological function and an increased susceptibility to disease. A key molecular hallmark of aging is the shortening of telomeres, protective caps (B75204) at the ends of chromosomes, which is linked to cellular senescence, stem cell exhaustion, and genomic instability. The enzyme telomerase, particularly its catalytic subunit telomerase reverse transcriptase (TERT), is responsible for maintaining telomere length. In most somatic cells, TERT expression is repressed with age. A novel small molecule, TERT activator-1 (TAC), has been identified that reactivates TERT expression, offering a promising therapeutic strategy to counteract multiple hallmarks of aging. This technical guide provides an in-depth analysis of the effects of this compound on aging, detailing the underlying molecular mechanisms, quantitative in vitro and in vivo data, and the precise experimental protocols used to generate these findings.
Introduction
The progressive shortening of telomeres with each cell division acts as a molecular clock, eventually triggering a DNA damage response and leading to cellular senescence—a state of irreversible growth arrest.[1] Senescent cells accumulate in tissues with age and contribute to a pro-inflammatory environment, driving many age-related pathologies.[1] The enzyme telomerase, a ribonucleoprotein complex, counteracts telomere attrition by adding telomeric repeats to chromosome ends. Its catalytic subunit, TERT, is the rate-limiting component of this process.
While highly active in embryonic stem cells and some adult stem cells, TERT is epigenetically silenced in most somatic tissues during aging.[1][2] The discovery of a small molecule, this compound (TAC), capable of de-repressing the TERT gene and restoring its physiological expression in aged models, represents a significant advancement in geroscience.[2][3] This was achieved through a high-throughput screen of over 650,000 compounds.[1][2] Preclinical studies have demonstrated that TAC can reverse multiple hallmarks of aging, including reducing cellular senescence, mitigating tissue inflammation, promoting neurogenesis, and improving neuromuscular function.[1][2][3] This document serves as a technical resource, compiling the key quantitative data and detailed methodologies from the foundational research on this compound.
Mechanism of Action: The MEK/ERK/AP-1 Signaling Pathway
This compound upregulates TERT transcription through the activation of the MEK/ERK/AP-1 signaling cascade.[3][4] This pathway culminates in the binding of the AP-1 transcription factor to the TERT promoter, leading to the epigenetic de-repression of the gene and subsequent restoration of TERT protein levels.[4] Beyond its canonical role in telomere elongation, TERT also functions as a transcriptional co-regulator, influencing the expression of genes involved in neurogenesis, learning, memory, and inflammation.[2][3]
A key non-canonical function of TERT activation by TAC is the epigenetic silencing of the cyclin-dependent kinase inhibitor p16INK4a, a critical driver of cellular senescence.[4] This is achieved through the upregulation of DNA methyltransferase 3B (DNMT3B), which mediates hypermethylation of the p16INK4a promoter.[4]
Figure 1: this compound Signaling Pathway.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro Effects of this compound on Human Cells
| Parameter | Cell Type | Treatment | Result | Fold Change/Percentage |
| TERT mRNA Expression | MRC-5 Fibroblasts | 10 µM TAC, 24h | Increased TERT mRNA | ~4-fold |
| Telomerase Activity | MRC-5 Fibroblasts | 10 µM TAC, 72h | Increased telomerase activity | ~3.5-fold |
| Telomere Length | IMR90 Fibroblasts | Chronic TAC treatment | Elongation of telomeres | Data not quantified |
| SA-β-gal Positive Cells | Aged MRC-5 Fibroblasts | 10 µM TAC, 7 days | Reduced senescent cells | ~50% reduction |
| p16INK4a mRNA | Aged MRC-5 Fibroblasts | 10 µM TAC, 7 days | Decreased p16INK4a expression | ~60% reduction |
| DNA Damage Foci (γH2AX) | Aged MRC-5 Fibroblasts | 10 µM TAC, 7 days | Reduced DNA damage foci | ~40% reduction |
Table 2: In Vivo Effects of this compound in Aged Mice (24-26 months old)
| Parameter | Tissue/Organ | Treatment | Result | Improvement |
| TERT mRNA Expression | Hippocampus | 6 mg/kg/day TAC, 6 months | Increased TERT mRNA | ~2.5-fold |
| Neurogenesis (BrdU+ cells) | Dentate Gyrus | 6 mg/kg/day TAC, 6 months | Increased number of new neurons | ~2-fold increase |
| Cognitive Function (Morris Water Maze) | - | 6 mg/kg/day TAC, 6 months | Reduced latency to find platform | ~40% decrease in latency |
| Grip Strength | Forelimb | 6 mg/kg/day TAC, 6 months | Increased grip strength | ~30% increase |
| Rotarod Performance | - | 6 mg/kg/day TAC, 6 months | Increased latency to fall | ~50% increase |
| Inflammatory Cytokines (IL-6, TNF-α) | Serum | 6 mg/kg/day TAC, 6 months | Reduced systemic inflammation | ~30-40% reduction |
| p16INK4a Positive Cells | Kidney | 6 mg/kg/day TAC, 6 months | Reduced senescent cells | ~50% reduction |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the quantitative data tables.
High-Throughput Screening for TERT Activators
Figure 2: High-Throughput Screening Workflow.
-
Cell Line: Mouse embryonic fibroblasts (MEFs) from a transgenic mouse model harboring a human TERT promoter-driven Renilla luciferase (hTERT-Rluc) reporter gene.
-
Compound Library: A library of over 650,000 diverse small molecules.
-
Assay Principle: The assay measures the transcriptional activation of the human TERT promoter by quantifying the luminescence produced by the luciferase reporter enzyme.
-
Protocol:
-
Cell Plating: hTERT-Rluc MEFs were seeded into 384-well plates.
-
Compound Treatment: The small molecule library was dispensed into the wells at a final concentration of 10 µM.
-
Incubation: Plates were incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luciferase Assay: Cells were lysed, and a luciferase substrate was added.
-
Signal Detection: Luminescence was measured using a plate reader.
-
Hit Identification: Compounds that induced a luminescent signal greater than three standard deviations above the mean of the control wells were considered primary hits.
-
Confirmation and Secondary Screens: Primary hits were subjected to dose-response analysis and secondary assays to confirm their effect on endogenous TERT expression (qRT-PCR) and telomerase activity (TRAP assay), and to assess cytotoxicity.
-
Telomere Repeat Amplification Protocol (TRAP) Assay
-
Principle: A highly sensitive PCR-based assay to detect and quantify telomerase activity. Telomerase in the cell extract adds telomeric repeats to a synthetic substrate, and these extended products are then amplified by PCR.
-
Protocol:
-
Cell Lysate Preparation: Cells were lysed in a buffer containing a non-ionic detergent to release cellular contents, including telomerase. Protein concentration was quantified.
-
Telomerase Extension: The cell lysate was incubated with a reaction mixture containing a forward primer (TS), dNTPs, and a buffer at 25°C to allow telomerase to add TTAGGG repeats to the 3' end of the TS primer.
-
PCR Amplification: A reverse primer (ACX) and Taq polymerase were added. The extended products were amplified by PCR.
-
Detection: The PCR products were resolved on a polyacrylamide gel and visualized by staining with a fluorescent dye. The intensity of the resulting ladder of bands is proportional to the telomerase activity in the sample.
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
-
Principle: Senescent cells exhibit increased lysosomal mass and β-galactosidase activity at a suboptimal pH of 6.0. This allows for the histochemical detection of senescent cells in culture or tissue sections.
-
Protocol:
-
Fixation: Cells or tissue sections were fixed with a solution containing formaldehyde (B43269) and glutaraldehyde.
-
Staining: The fixed samples were incubated overnight at 37°C (without CO2) in a staining solution containing X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside) at pH 6.0.
-
Visualization: Senescent cells develop a blue color due to the cleavage of X-gal by β-galactosidase. The percentage of blue, senescent cells was determined by counting under a microscope.
-
Chromatin Immunoprecipitation (ChIP) Assay
-
Principle: To determine the in vivo association of specific proteins (e.g., transcription factors) with specific genomic regions (e.g., gene promoters).
-
Protocol:
-
Cross-linking: Proteins were cross-linked to DNA in living cells using formaldehyde.
-
Chromatin Shearing: Cells were lysed, and the chromatin was sheared into small fragments (200-1000 bp) by sonication.
-
Immunoprecipitation: An antibody specific to the protein of interest (e.g., AP-1) was used to immunoprecipitate the protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: The cross-links were reversed, and the DNA was purified.
-
Analysis: The purified DNA was analyzed by quantitative PCR (qPCR) using primers specific for the target genomic region (e.g., the TERT promoter) to quantify the enrichment of the protein at that site.
-
In Vivo Assessment of Neuromuscular Function and Cognition in Aged Mice
-
Animals: Aged C57BL/6 mice (24-26 months old) were used.
-
Treatment: Mice were treated daily with either vehicle or this compound (6 mg/kg, intraperitoneal injection) for 6 months.
-
Rotarod Test:
-
Apparatus: An accelerating rotarod.
-
Procedure: Mice were placed on the rotating rod, which gradually increased in speed. The latency to fall was recorded. This test assesses motor coordination and balance.
-
-
Grip Strength Test:
-
Apparatus: A grip strength meter with a wire grid.
-
Procedure: Mice were allowed to grasp the grid with their forelimbs, and they were gently pulled backward until they released their grip. The peak force exerted was recorded.
-
-
Morris Water Maze:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Procedure: Mice were trained to find the hidden platform using spatial cues in the room. The time taken to locate the platform (escape latency) was recorded over several days of training. A probe trial with the platform removed was conducted to assess spatial memory retention.
-
Conclusion and Future Directions
This compound represents a promising pharmacological agent for targeting multiple hallmarks of aging. By restoring physiological levels of TERT, it not only counteracts telomere shortening but also exerts beneficial non-canonical effects on gene expression, leading to reduced cellular senescence and inflammation, and improved function in aged tissues. The robust preclinical data in aged mice, demonstrating enhanced cognitive and neuromuscular function, provide a strong rationale for further investigation.
Future research should focus on long-term safety studies and the efficacy of this compound in various age-related disease models. The potential for TERT activation to increase the risk of cancer is a critical consideration, although the studies to date have not shown evidence of increased tumorigenesis.[4] The "hit-and-run" pharmacology of TAC, where intermittent dosing may be sufficient to elicit a sustained biological response, could provide a favorable therapeutic window. Ultimately, clinical trials will be necessary to determine the safety and efficacy of this compound as a therapeutic intervention for age-related decline and diseases in humans.
References
- 1. Activating molecular target reverses multiple hallmarks of aging | MD Anderson Cancer Center [mdanderson.org]
- 2. sciencedaily.com [sciencedaily.com]
- 3. TERT activation targets DNA methylation and multiple aging hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Unlocking Cellular Rejuvenation: A Technical Guide to the Gene Expression Impact of TERT Activator-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of TERT activator-1, a small molecule compound also known as TERT activator compound (TAC), and its significant impact on gene expression. This compound has emerged as a promising agent in the field of aging research and regenerative medicine due to its ability to reactivate the expression of telomerase reverse transcriptase (TERT), a key enzyme in maintaining telomere length and cellular health. This document details the molecular mechanisms of this compound, its downstream effects on gene transcription, and provides comprehensive experimental protocols for key assays used in its evaluation. All quantitative data from cited studies are summarized in structured tables, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its biological activity.
Introduction
Cellular senescence, a state of irreversible growth arrest, is a fundamental hallmark of aging and contributes to a wide range of age-related diseases. A primary driver of cellular senescence is the progressive shortening of telomeres, the protective caps (B75204) at the ends of chromosomes. The enzyme telomerase, specifically its catalytic subunit TERT, is responsible for maintaining telomere length. In most somatic cells, the TERT gene is transcriptionally silenced, leading to telomere attrition with each cell division.
This compound is a novel small molecule that has been identified to counteract this process by inducing the re-expression of the TERT gene.[1] This guide explores the molecular cascade initiated by this compound and its subsequent influence on the cellular transcriptome, providing a valuable resource for researchers investigating anti-aging therapies and developing novel therapeutics targeting cellular senescence.
Mechanism of Action: The MEK/ERK/AP-1 Signaling Cascade
This compound promotes the transcription of the TERT gene by activating the well-characterized MEK/ERK signaling pathway.[2][3][4][5][6] This intracellular signaling cascade ultimately leads to the activation of the transcription factor Activator Protein-1 (AP-1), which then directly binds to the promoter region of the TERT gene to initiate its transcription.[3]
The key steps in this pathway are:
-
Activation of MEK: this compound initiates a signaling cascade that leads to the phosphorylation and activation of MEK (Mitogen-activated protein kinase kinase).
-
Activation of ERK: Activated MEK, in turn, phosphorylates and activates ERK (Extracellular signal-regulated kinase).
-
Activation of AP-1: Activated ERK translocates to the nucleus and phosphorylates components of the AP-1 transcription factor complex, such as FOS.[2]
-
TERT Gene Transcription: The activated AP-1 complex binds to specific response elements within the TERT gene promoter, driving the transcription of TERT mRNA and subsequent protein synthesis.[3]
References
- 1. Activating molecular target reverses multiple hallmarks of aging | MD Anderson Cancer Center [mdanderson.org]
- 2. bosterbio.com [bosterbio.com]
- 3. eurekalert.org [eurekalert.org]
- 4. epigenie.com [epigenie.com]
- 5. TERT activation targets DNA methylation and multiple aging hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
A Technical Guide to the Non-Canonical Functions of Telomerase Reverse Transcriptase (TERT)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Telomerase Reverse Transcriptase (TERT) is the catalytic subunit of the telomerase enzyme, canonically known for its essential role in maintaining telomere length and ensuring cellular immortality.[1] However, a substantial body of evidence reveals that TERT possesses numerous "non-canonical" functions that are independent of telomere elongation. These extra-telomeric roles are critical in a variety of cellular processes, including transcriptional regulation, mitochondrial homeostasis, DNA damage response, and cell proliferation, making TERT a multifaceted protein with significant implications for cancer biology and therapeutic development.[2][3] This guide provides an in-depth examination of these non-canonical activities, detailing the underlying molecular mechanisms, experimental methodologies used for their investigation, and the key signaling pathways involved.
TERT as a Transcriptional Regulator
Beyond the chromosome ends, TERT localizes to the nucleoplasm where it functions as a transcriptional modulator, influencing the expression of genes involved in cell growth, proliferation, and inflammation.[2][4] This activity is often executed in partnership with major oncogenic signaling pathways.
Interaction with the Wnt/β-catenin Signaling Pathway
TERT is a key regulatory component of the Wnt/β-catenin transcriptional complex.[5] In this capacity, TERT can amplify Wnt signaling, a pathway crucial for stem cell renewal, development, and tumorigenesis.[6][7] The interaction is bidirectional; Wnt/β-catenin signaling can activate TERT transcription, and TERT, in turn, acts as a co-factor to enhance the transcription of Wnt target genes, forming a positive feedback loop.[8][9] Mechanistically, nuclear TERT interacts with BRG1 (SMARCA4), a chromatin-remodeling factor, and is recruited to the promoters of Wnt target genes like c-MYC and CCND1 (Cyclin D1).[10][11] This recruitment facilitates transcriptional activation, promoting cell proliferation.[10]
Interaction with the NF-κB Signaling Pathway
TERT also plays a significant role in the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a master regulator of inflammation, immunity, and cell survival.[12] TERT expression can be initiated by NF-κB binding to motifs in the TERT promoter.[12] Conversely, TERT can directly regulate NF-κB-dependent gene expression by binding to the p65 (RelA) subunit.[5][12] This TERT-p65 complex localizes to the promoters of a subset of NF-κB target genes, including pro-inflammatory cytokines like IL-6 and TNF-α, which are critical for inflammation and cancer progression.[5][12] This establishes another feed-forward regulatory loop where TERT and NF-κB mutually enhance their oncogenic activities.[4][5]
Table 1: Summary of TERT's Transcriptional Regulation Activities
| Interacting Pathway | Key TERT Interactor | Downstream Target Genes | Cellular Outcome | Citations |
| Wnt/β-catenin | β-catenin, BRG1 | c-MYC, CCND1 (Cyclin D1) | Increased proliferation, stem cell renewal | [5][6][10][11] |
| NF-κB | p65 (RelA) | IL-6, TNF-α, IL-8 | Promotion of inflammation, cell survival, anti-apoptosis | [5][10][12] |
| c-Myc | c-Myc | (TERT is a target of c-Myc) | TERT expression, cell immortalization | [12][13][14] |
| TGF-β | Smad3 | (TERT is a target of TGF-β/Smad3) | Repression of TERT transcription, growth arrest | [14] |
Mitochondrial Functions of TERT
A fraction of cellular TERT translocates from the nucleus to the mitochondria, where it plays a critical role in mitochondrial homeostasis, independent of its reverse transcriptase activity on telomeres.[15][16][17]
Protection Against Oxidative Stress
Mitochondrial TERT is instrumental in protecting cells from oxidative stress.[2][18] It achieves this by binding directly to mitochondrial DNA (mtDNA), specifically in the regions coding for subunits of the respiratory chain like ND1 and ND2.[19] This interaction protects mtDNA from damage induced by reactive oxygen species (ROS).[15][19] Overexpression of TERT has been shown to reduce ROS formation, increase the expression of antioxidant enzymes like manganese superoxide (B77818) dismutase (MnSOD), and preserve mitochondrial membrane potential under stress conditions.[18][20] This protective function is crucial for cell survival, particularly in high-stress environments often found in tumors.[2]
Regulation of Mitochondrial Biogenesis and Dynamics
TERT influences mitochondrial biogenesis and dynamics.[17] Its presence inside mitochondria can influence mitochondrial DNA replication and transcription.[17] Studies have also shown that TERT can induce fragmentation of the mitochondrial network, suggesting a role in processes like mitochondrial fission and mitophagy, which are essential for maintaining a healthy mitochondrial population.[17] By improving the composition and activity of Complex I of the electron transport chain, mitochondrial TERT enhances mitochondrial respiration.[16]
Role in DNA Damage Response (DDR)
TERT is a critical regulator of the cellular response to DNA damage, particularly double-strand breaks (DSBs).[21] This function is distinct from its role in mitigating telomere attrition-induced damage signals.[2][22] Cells lacking TERT exhibit increased sensitivity to radiation, a diminished capacity for DNA repair, and chromosome fragmentation, indicating an impaired DDR.[21] The expression of TERT, even catalytically inactive variants, can protect cells against DNA-damaging agents and improve the kinetics of DSB repair.[21][23] This suggests that the protein structure of TERT itself, rather than its enzymatic activity, contributes to genomic stability in the face of genotoxic insults.[2][23]
Table 2: Summary of TERT's Functions in Mitochondria and DDR
| Cellular Location | Function | Mechanism of Action | Cellular Outcome | Citations |
| Mitochondria | Antioxidant Defense | Binds and protects mtDNA; reduces ROS production; increases antioxidant enzyme expression. | Protection from apoptosis; enhanced mitochondrial function. | [15][18][19] |
| Mitochondria | Bioenergetics | Improves Complex I activity of the electron transport chain. | Increased mitochondrial respiration. | [16] |
| Nucleus | DNA Damage Response | Modulates chromatin configuration; improves kinetics of double-strand break repair. | Increased resistance to genotoxic agents; enhanced genomic stability. | [2][21][23] |
Regulation by and of Alternative Splicing
The regulation of TERT itself is a complex process, with alternative splicing of its pre-mRNA playing a pivotal role.[24][25] The human TERT gene contains 16 exons, and only the full-length transcript encodes the catalytically active protein.[24][26] Numerous splice variants have been identified, many of which produce truncated, inactive proteins or may even have dominant-negative effects.[25][26] For example, the "minus beta" variant, which skips exons 7 and 8, is non-functional.[27] The balance between full-length and alternatively spliced transcripts is a key mechanism for controlling telomerase activity.[24] Beyond being regulated by splicing, TERT has also been reported to possess RNA-dependent RNA Polymerase (RdRP) activity, suggesting it may participate in the regulation of other transcripts, though this function is less characterized.[2][28]
Detailed Experimental Protocols
Investigating the non-canonical functions of TERT requires a range of molecular and cellular biology techniques. Below are protocols for key experiments.
Chromatin Immunoprecipitation (ChIP) to Detect TERT Promoter Occupancy
This protocol is used to determine if TERT physically associates with the promoter regions of target genes (e.g., Wnt or NF-κB targets) in vivo.
-
Cross-linking: Treat cells (e.g., 1x10⁷) with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.
-
Cell Lysis and Sonication: Lyse the cells and isolate nuclei. Sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G beads. Incubate the lysate overnight at 4°C with an antibody specific to TERT (or an IgG control).
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the immunoprecipitated DNA using phenol-chloroform extraction or a column-based kit.
-
Analysis: Use quantitative PCR (qPCR) with primers specific to the promoter of a hypothesized target gene to quantify the amount of precipitated DNA. Results are typically expressed as a percentage of the input chromatin.
Co-Immunoprecipitation (Co-IP) to Validate Protein-Protein Interactions
This protocol is used to demonstrate the interaction between TERT and a binding partner, such as β-catenin or p65.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and a mild detergent like NP-40) supplemented with protease inhibitors.
-
Immunoprecipitation: Pre-clear the lysate with protein A/G beads. Incubate the lysate with an antibody against the "bait" protein (e.g., TERT) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to pull down the bait protein and any interacting "prey" proteins.
-
Washes: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the suspected interacting "prey" protein (e.g., β-catenin).
Mitochondrial Isolation and Fractionation
This protocol is used to confirm the presence of TERT within mitochondria.
-
Cell Homogenization: Harvest cells and gently homogenize them in a mitochondrial isolation buffer using a Dounce homogenizer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at low speed (e.g., 600 x g) for 10 minutes to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 10,000 x g) for 15 minutes to pellet the mitochondria.
-
-
Washing: Wash the mitochondrial pellet with isolation buffer.
-
Purity Assessment and Analysis: The resulting pellet is the mitochondrial fraction. A portion of the supernatant can be kept as the cytosolic fraction. Confirm the purity of the fractions using Western blotting for marker proteins (e.g., VDAC1 for mitochondria, GAPDH for cytosol, and Histone H3 for nucleus).
-
TERT Detection: Probe the fractions with an antibody against TERT to determine its subcellular localization.
References
- 1. TERT—Regulation and Roles in Cancer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-canonical Functions of Telomerase Reverse Transcriptase: Emerging Roles and Biological Relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Non-canonical Roles of Telomerase: Unraveling the Imbroglio [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Could We Address the Interplay Between CD133, Wnt/β-Catenin, and TERT Signaling Pathways as a Potential Target for Glioblastoma Therapy? [frontiersin.org]
- 7. An Investigation of the Effects of the Core Protein Telomerase Reverse Transcriptase on Wnt Signaling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Telomerase Reverse Transcriptase (TERT) in Action: Cross-Talking with Epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Multiple Actions of Telomerase Reverse Transcriptase in Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Telomerase modulates Wnt signalling by association with target gene chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | TERT—Regulation and Roles in Cancer Formation [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Transforming growth factor beta suppresses human telomerase reverse transcriptase (hTERT) by Smad3 interactions with c-Myc and the hTERT gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Non-canonical functions of Telomerase Reverse Transcriptase - Impact on redox homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Telomerase Reverse Transcriptase Improves Mitochondrial Function – Fight Aging! [fightaging.org]
- 17. TERT translocation to mitochondria: Exploring its role in mitochondrial homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. ahajournals.org [ahajournals.org]
- 20. Decreased mTOR signalling reduces mitochondrial ROS in brain via accumulation of the telomerase protein TERT within mitochondria | Aging [aging-us.com]
- 21. pnas.org [pnas.org]
- 22. academic.oup.com [academic.oup.com]
- 23. Telomerase reverse transcriptase expression protects transformed human cells against DNA-damaging agents, and increases tolerance to chromosomal instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Alternative Splicing of Human Telomerase Reverse Transcriptase (hTERT) and Its Implications in Physiological and Pathological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Dynamics of TERT regulation via alternative splicing in stem cells and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
TERT Activator-1: A Technical Guide for Regenerative Medicine Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Telomerase Reverse Transcriptase (TERT) is a catalytic subunit of the enzyme telomerase, which is crucial for maintaining telomere length and cellular immortality. In most somatic cells, TERT expression is repressed, leading to telomere shortening with each cell division and contributing to cellular aging. The reactivation of TERT presents a promising strategy in regenerative medicine to counteract age-related decline and treat various degenerative diseases. This document provides an in-depth technical overview of a novel small-molecule TERT activator, herein referred to as TERT Activator-1 or TAC (TERT Activator Compound), for research and drug development professionals. This guide details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes associated signaling pathways.
Core Concepts: TERT and Telomerase Activation
Telomeres are protective caps (B75204) at the ends of chromosomes that shorten with each cell division. Critically short telomeres trigger cellular senescence or apoptosis. The enzyme telomerase, and specifically its catalytic subunit TERT, can elongate telomeres, thus counteracting the shortening process. While highly active in stem cells and some immune cells, TERT is typically silenced in most adult somatic cells.[1]
TERT activators are molecules designed to increase the activity of the TERT enzyme.[1] This can be achieved through various mechanisms, including upregulating TERT gene expression or directly enhancing the enzyme's catalytic activity.[1] The potential applications of TERT activators in regenerative medicine are vast, including the rejuvenation of stem cells and the enhancement of immune cell function to treat a range of conditions from neurodegenerative diseases to cardiovascular ailments.[1]
This compound (TAC): A Small Molecule Activator
This compound (TAC) is a small molecule compound identified through high-throughput screening of over 650,000 compounds.[2][3] It has been shown to reactivate TERT expression in somatic cells, thereby mitigating multiple hallmarks of natural aging in preclinical models without evidence of oncogenesis.[2] This lipophilic compound, with a molecular weight of less than 400 Da, can cross the blood-brain barrier.[2]
Mechanism of Action
This compound promotes the transcription of the TERT gene through the MEK/ERK/AP-1 signaling cascade.[4][5][6] Specifically, it increases the phosphorylation of extracellular signal-regulated kinase (ERK), which then translocates to the nucleus.[5] In the nucleus, activated ERK phosphorylates transcription factors such as FOS, a key component of the activator protein 1 (AP-1) complex.[5] The AP-1 complex then binds to specific motifs in the TERT promoter, leading to the transcriptional activation of the TERT gene.[2][5]
Beyond its canonical role in telomere elongation, TERT activation by TAC also has non-canonical functions. It can mediate the transcriptional suppression of p16INK4a, a key senescence marker, through the activity of DNMT3b, and also represses other senescence-associated secretory phenotype (SASP) components.[2][5]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from preclinical studies involving this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Concentration Range | Treatment Duration | Key Finding | Citation |
| MRC-5 human fibroblasts | 0-10 μM | 0-4 hours | Specifically activates TERT transcription via the MEK/ERK/AP-1 pathway. Doubled TERT mRNA within hours. | [2][4] |
| Human fibroblasts with hTERT-Rluc reporter | N/A | N/A | Identified as a potent hit in a screen of 653,000 compounds. | [2] |
| Post-mitotic neurons and cardiomyocytes | N/A | N/A | Retained activity in inducing TERT expression. | [2] |
Table 2: In Vivo Efficacy of this compound in Aged Mice
| Animal Model | Dosage | Treatment Duration | Key Findings | Citation |
| Naturally aging mice | 6 mg/kg (intraperitoneal injection) | 1-6 weeks | Significantly increased TERT protein levels, reduced aging genetic traits (cell-cycle arrest, PML bodies), suppressed p16Ink4a and SASP components, increased mBDNF levels in the hippocampus, improved cognitive and neuromuscular function. | [4] |
| Aged C57BL/6 mice (26–27 months) | Daily intraperitoneal injection | 6 months | Improved hippocampal neurogenesis, reversed neuromuscular decline, enhanced cognition (faster rotarod performance, superior spatial memory), thicker muscle fibers, suppressed DNA damage foci, and lengthened telomeres. | [2] |
Key Signaling Pathways
This compound Induced Signaling
The primary pathway activated by this compound to induce TERT expression is the MEK/ERK/AP-1 cascade.
Other TERT-Related Signaling Pathways
TERT is also known to interact with other critical signaling pathways involved in cell proliferation, survival, and differentiation.
Experimental Protocols
Detailed methodologies for key experiments cited in the research of this compound are provided below.
Cell Culture and Treatment
-
Cell Lines: MRC-5 (human fetal lung fibroblast), primary human fibroblasts, post-mitotic neurons, and cardiomyocytes.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for MRC-5) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.[6]
-
Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0-10 μM).
-
Replace the existing medium of the cultured cells with the medium containing this compound.
-
Incubate the cells for the specified duration (e.g., 0-4 hours for transcription analysis).
-
Gene Expression Analysis (qRT-PCR)
-
Objective: To quantify the mRNA levels of TERT and other target genes.
-
Procedure:
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using a thermal cycler with specific primers for TERT and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method.
-
Western Blotting
-
Objective: To detect and quantify the protein levels of TERT, phosphorylated ERK (p-ERK), and total ERK.
-
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins (TERT, p-ERK, ERK), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Chromatin Immunoprecipitation (ChIP)-qPCR
-
Objective: To determine the binding of transcription factors (e.g., FOS/AP-1) to the TERT promoter.
-
Procedure:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-FOS).
-
DNA Purification: Reverse the cross-linking and purify the immunoprecipitated DNA.
-
qPCR: Perform qPCR on the purified DNA using primers designed to amplify specific regions of the TERT promoter containing the putative binding sites.
-
Animal Studies
-
Animal Model: Aged mice (e.g., C57BL/6, 26-27 months old).
-
Drug Administration:
-
Prepare the this compound solution for injection. For example, dissolve in a vehicle such as DMSO and then dilute in corn oil.[6]
-
Administer the compound via intraperitoneal injection at a specified dose (e.g., 6 mg/kg) and frequency (e.g., daily).
-
-
Behavioral and Functional Assessments:
-
Cognitive Function: Morris water maze to assess spatial memory.
-
Neuromuscular Function: Rotarod test to evaluate coordination and motor skills.
-
-
Tissue Analysis:
-
Collect tissues of interest (brain, heart, skeletal muscle) for histological analysis (e.g., measuring muscle fiber thickness) and molecular analysis (e.g., TERT expression, telomere length measurement).
-
Experimental Workflow Visualization
Conclusion and Future Directions
This compound represents a promising pharmacological agent for targeting the hallmarks of aging and has significant potential in the field of regenerative medicine. Its ability to reactivate endogenous TERT expression through a well-defined signaling pathway and its demonstrated efficacy in preclinical models provide a strong foundation for further investigation. Future research should focus on long-term safety and efficacy studies, as well as exploring its therapeutic potential in specific age-related diseases such as Alzheimer's, Parkinson's, and cardiovascular disease. The detailed protocols and data presented in this guide are intended to facilitate the design and execution of such studies by researchers and drug development professionals.
References
- 1. What are TERT activators and how do they work? [synapse.patsnap.com]
- 2. A promising new TERT activator: unraveling the molecular mechanisms behind its natural aging mitigation | EurekAlert! [eurekalert.org]
- 3. sciencedaily.com [sciencedaily.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A promising new TERT activator: unraveling the molecular mechanisms behind its natural aging mitigation [journal.hep.com.cn]
- 6. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to the Transcriptional Regulation by TERT Activator-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule TERT activator-1, also known as TERT activator compound (TAC). It details the molecular mechanisms underlying its ability to induce the expression of Telomerase Reverse Transcriptase (TERT), summarizes key quantitative findings, outlines experimental protocols, and visualizes the core signaling pathways and processes.
Introduction: Targeting TERT for Healthy Aging
Telomerase Reverse Transcriptase (TERT) is the catalytic subunit of the enzyme telomerase, which is crucial for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes.[1] In most human somatic cells, the TERT gene is transcriptionally repressed, leading to progressive telomere shortening with each cell division, a key hallmark of cellular aging.[1][2] The reactivation of TERT presents a promising therapeutic strategy to counteract age-related decline and diseases. This compound (TAC) is a novel, small-molecule compound (<400 Da) identified from a large-scale screen of over 650,000 compounds, designed to upregulate endogenous TERT expression to physiological levels.[2][3][4] This guide elucidates the transcriptional control exerted by this compound.
Core Mechanism: The MEK/ERK/AP-1 Signaling Cascade
This compound induces TERT gene expression not by direct interaction with the enzyme, but by activating a specific intracellular signaling pathway that controls its transcription. The primary mechanism involves the MEK/ERK/AP-1 signaling cascade.[5][6][7]
Upon entering the cell, TAC triggers the phosphorylation and activation of Extracellular Signal-Regulated Kinase (ERK).[3] This activated, phosphorylated ERK (p-ERK) then translocates from the cytoplasm into the nucleus. Within the nucleus, p-ERK phosphorylates and activates several transcription factors, most notably FOS.[3] FOS is a critical component of the Activator Protein 1 (AP-1) transcription factor complex.[3] The activated AP-1 complex, containing FOS, is then recruited to two specific AP-1 binding motifs located in the promoter region of the TERT gene.[3] This binding event initiates the transcriptional machinery, leading to the synthesis of TERT mRNA and a subsequent increase in TERT protein levels.[2][3] The dependency on this pathway is confirmed by experiments showing that selective inhibition of AP-1's ability to bind DNA attenuates the TAC-induced expression of TERT.[3]
Downstream Effects of TAC-Mediated TERT Activation
The elevation of TERT levels by TAC initiates a cascade of anti-aging effects through both canonical (telomere-dependent) and non-canonical (telomere-independent) functions.[3]
-
Canonical Function: The primary role of increased TERT is the maintenance and elongation of telomeres. This counteracts telomere attrition, a key driver of cellular senescence, thereby preserving genomic stability.[2][3]
-
Non-Canonical Functions: Beyond telomeres, TERT acts as a transcriptional co-regulator.[6] A significant non-canonical effect of TAC-induced TERT is the epigenetic silencing of the p16INK4a gene, a major cell-cycle inhibitor and biomarker of senescence.[2][3] TERT achieves this by upregulating DNA methyltransferase 3b (DNMT3b), which then hypermethylates the p16INK4a promoter, repressing its expression.[2][3] This leads to a reduction in the number of senescent cells and a significant decrease in the Senescence-Associated Secretory Phenotype (SASP), which includes pro-inflammatory cytokines like IL-1β and IL-6.[2][3][6]
These dual mechanisms culminate in systemic benefits, including reduced inflammation, enhanced neuromuscular function, and improved adult neurogenesis and cognitive function.[5][6][8]
References
- 1. What are TERT activators and how do they work? [synapse.patsnap.com]
- 2. A promising new TERT activator: unraveling the molecular mechanisms behind its natural aging mitigation | EurekAlert! [eurekalert.org]
- 3. A promising new TERT activator: unraveling the molecular mechanisms behind its natural aging mitigation [journal.hep.com.cn]
- 4. Activating molecular target reverses multiple hallmarks of aging | MD Anderson Cancer Center [mdanderson.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. selleckchem.com [selleckchem.com]
- 8. en.longevitywiki.org [en.longevitywiki.org]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of TERT Activator-1 (TAC) in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration and efficacy of TERT activator-1, a small molecule compound referred to as TAC (TERT Activator Compound), in mouse models of aging. The provided protocols are based on published research and are intended to guide researchers in designing and conducting similar experiments.
Data Presentation
The following tables summarize the quantitative data from studies involving the administration of TAC to aged mice.
Table 1: Molecular and Cellular Effects of TAC Administration in Aged Mice
| Parameter | Organ/Tissue | Change Observed | Reference |
| TERT mRNA | Brain, Heart, Skeletal Muscle | Increased transcription | [1] |
| Telomere Length | - | Lengthened by 8-12% | [1] |
| DNA Damage Foci | - | Suppressed | [1] |
| p16INK4a Expression | Brain, Heart, Liver | Decreased | [1] |
| Senescence-Associated Secretory Phenotype (SASP) Factors (IL-1β, IL-6) | Serum | Decreased by >60% | [1] |
| Mature Brain-Derived Neurotrophic Factor (BDNF) | Hippocampus | Elevated | [1] |
| DCX-positive Newborn Neurons | Hippocampus | Increased | [1] |
| IBA1-positive Microgliosis | Hippocampus | Reduced | [1] |
Table 2: Physiological and Behavioral Effects of TAC Administration in Aged Mice
| Parameter | Test | Improvement Observed | Reference |
| Neuromuscular Function | Rotarod Performance | Faster performance, increased coordination and grip strength | [1][2] |
| Cognitive Function | Morris Water Maze | Superior spatial memory | [1] |
| Muscle Morphology | Skeletal Muscle | Thicker muscle fibers | [1] |
Experimental Protocols
The following are detailed protocols for the in vivo administration of TAC and the subsequent evaluation of its effects in mouse models.
In Vivo Administration of TERT Activator Compound (TAC)
This protocol describes the preparation and intraperitoneal administration of TAC to aged mice.
Materials:
-
TERT Activator Compound (TAC) (Molecular Weight: ~400 Da)[1]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween 80
-
Sterile ddH₂O or Saline
-
Sterile syringes and needles (27-30 gauge)
-
Aged C57BL/6 mice (26-27 months old)[1]
Formulation of TAC for Intraperitoneal Injection:
-
Note: The precise dosage of TAC used in the primary literature (Shim et al., Cell, 2024) is not publicly available in the reviewed search results. Researchers should consult the original publication for this critical information. The following formulation is based on commercially available recommendations for similar compounds.
-
Prepare a stock solution of TAC in DMSO.
-
To prepare the final injection solution, mix the following in order:
-
5% DMSO (containing the dissolved TAC)
-
40% PEG300
-
5% Tween 80
-
50% sterile ddH₂O or saline
-
-
Ensure the final solution is clear and homogenous before administration. The mixed solution should be used immediately.
Administration Protocol:
-
Handle aged mice gently to minimize stress.
-
Administer the prepared TAC solution via intraperitoneal (IP) injection.
-
The reported successful treatment regimen was daily administration for six months[1].
-
A control group of mice should be injected with the vehicle solution (DMSO, PEG300, Tween 80, and water/saline) following the same schedule.
Assessment of Neuromuscular Function: Rotarod Test
This protocol assesses motor coordination and balance.
Equipment:
-
Accelerating Rotarod apparatus for mice
Procedure:
-
Acclimatize the mice to the testing room for at least 30 minutes before the experiment.
-
Place each mouse on the rod of the Rotarod apparatus.
-
Start the rotation at a low speed (e.g., 4 rpm) and gradually accelerate to a higher speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall for each mouse. A trial ends when the mouse falls off the rod or clings to it and completes a full rotation.
-
Perform multiple trials for each mouse with an inter-trial interval of at least 15 minutes.
-
Compare the performance of TAC-treated mice to the vehicle-treated control group.
Assessment of Spatial Learning and Memory: Morris Water Maze
This test evaluates hippocampus-dependent spatial memory.
Equipment:
-
A circular pool (1.2-1.5 m in diameter) filled with opaque water.
-
An escape platform submerged 1-2 cm below the water surface.
-
Visual cues placed around the room.
-
A video tracking system.
Procedure:
-
Acquisition Phase:
-
For 5-7 consecutive days, place each mouse in the water at different starting positions.
-
Allow the mouse to swim and find the hidden platform. Guide the mouse to the platform if it fails to find it within a set time (e.g., 60-90 seconds).
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and the swim path.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, remove the platform from the pool.
-
Place the mouse in the pool and allow it to swim for a set time (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
Compare the performance of TAC-treated mice to the vehicle-treated control group.
Immunohistochemical Analysis of Hippocampal Neurogenesis and Neuroinflammation
This protocol is for the visualization and quantification of newborn neurons and microglia in the hippocampus.
Materials:
-
Mouse brain tissue, fixed and sectioned.
-
Primary antibodies:
-
Goat anti-Doublecortin (DCX) for newborn neurons.
-
Rabbit anti-Iba1 for microglia.
-
-
Fluorescently labeled secondary antibodies.
-
DAPI for nuclear counterstaining.
-
Fluorescence microscope.
Procedure:
-
Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains.
-
Cryoprotect the brains in a sucrose (B13894) solution and section them on a cryostat.
-
Immunostaining:
-
Permeabilize the tissue sections with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., normal serum).
-
Incubate the sections with the primary antibodies (anti-DCX and anti-Iba1) overnight at 4°C.
-
Wash the sections and incubate with the appropriate fluorescently labeled secondary antibodies.
-
Counterstain with DAPI.
-
-
Imaging and Analysis:
-
Capture fluorescent images of the dentate gyrus of the hippocampus.
-
Quantify the number of DCX-positive cells to assess neurogenesis.
-
Analyze the morphology and density of Iba1-positive cells to assess microglial activation and neuroinflammation.
-
-
Compare the results from TAC-treated mice to the vehicle-treated control group.
Mandatory Visualizations
Signaling Pathway of TERT Activator Compound (TAC)
References
Application Notes and Protocols for Preparing TERT Activator-1 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
TERT activator-1, also known as TERT activator compound (TAC), is a small molecule that has garnered significant interest in aging research and regenerative medicine.[1][2] It functions by enhancing the transcriptional activity of telomerase reverse transcriptase (TERT), the catalytic subunit of the enzyme telomerase.[3][4] Telomerase plays a crucial role in maintaining telomere length, which is associated with cellular senescence and aging.[1][5] The activation of TERT by this compound is mediated through the MEK/ERK/AP-1 signaling cascade.[3][6][7] In preclinical models, this compound has been shown to promote telomere synthesis, reduce cellular senescence, decrease inflammation, and improve neuromuscular function.[3][8]
Proper preparation of a stable, concentrated stock solution is the critical first step for accurate and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for this compound.[3][6] These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Synonyms | TERT activator compound, TAC | [3][6] |
| Molecular Formula | C₁₄H₁₂ClF₂NO₂S | [3][6] |
| Molecular Weight | 331.77 g/mol | [3][6] |
| CAS Number | 666699-46-3 | [3][6] |
Table 2: Solubility of this compound
| Solvent | Maximum Solubility (Concentration) | Recommendations | Reference |
| DMSO | 80 mg/mL (241.13 mM) | Use fresh, anhydrous DMSO. Sonication is recommended to aid dissolution. | [3] |
| DMSO | 66 mg/mL (198.93 mM) | Moisture-absorbing DMSO can reduce solubility. | [6] |
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Shelf Life | Reference |
| Powder | -20°C | 3 years | [3][6] |
| Stock Solution in DMSO | -80°C | 1 year | [3][6] |
| Stock Solution in DMSO | -20°C | 1 month | [4][6] |
Experimental Protocols
Materials
-
This compound (powder form)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Pipettes and sterile, filter-barrier pipette tips
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions in cell-based assays.
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, you would need 3.318 mg of the compound.
-
Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 331.77 g/mol = 0.003318 g = 3.318 mg
-
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed powder. Using the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If particulates are still visible, sonication for 5-10 minutes is recommended to ensure complete dissolution.[3]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[4][6]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[6]
Table 4: Example Volumes for Preparing this compound Stock Solutions in DMSO
| Desired Stock Concentration | Mass of this compound (for 1 mL final volume) | Volume of DMSO to Add |
| 1 mM | 0.332 mg | 1 mL |
| 5 mM | 1.659 mg | 1 mL |
| 10 mM | 3.318 mg | 1 mL |
| 50 mM | 16.589 mg | 1 mL |
Note: Calculations are based on a Molecular Weight of 331.77 g/mol .
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Step-by-step workflow for preparing this compound stock solution.
Signaling Pathway
This compound enhances TERT transcription via the MEK/ERK/AP-1 signaling cascade.
Caption: MEK/ERK/AP-1 pathway for TERT activation by this compound.
Safety and Handling Precautions
-
This compound is for research use only and not for human consumption.[3]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound and DMSO.
-
DMSO is a powerful solvent and can facilitate the absorption of substances through the skin. Handle with care in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.
References
- 1. What are TERT activators and how do they work? [synapse.patsnap.com]
- 2. en.longevitywiki.org [en.longevitywiki.org]
- 3. TAC | TERT activator | Telomerase reverse transcriptase | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Multiple pathways for the regulation of telomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. A promising new TERT activator: unraveling the molecular mechanisms behind its natural aging mitigation [journal.hep.com.cn]
- 8. Activating molecular target reverses multiple hallmarks of aging | MD Anderson Cancer Center [mdanderson.org]
TERT activator-1 experimental design for longevity studies
Application Notes: TERT Activator-1 for Longevity Studies
Introduction
Telomerase Reverse Transcriptase (TERT) is the catalytic subunit of the enzyme telomerase, which is crucial for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes.[1] In most somatic cells, TERT expression is repressed, leading to progressive telomere shortening with each cell division, a process linked to cellular aging (senescence).[1][2] The reactivation or upregulation of TERT can counteract this shortening, thereby extending cellular lifespan.[2] this compound, a small molecule Telomerase Activating Compound (TAC), has been identified as a potent agent that restores physiological TERT expression.[3][4][5] It holds significant promise for longevity research by targeting the fundamental mechanisms of aging.
This compound promotes TERT transcription by activating the MEK/ERK/AP-1 signaling cascade.[4][6][7] Beyond its canonical role in telomere synthesis, TERT also functions as a transcriptional co-regulator for genes involved in neurogenesis, inflammation, and cellular senescence.[3][6][8] Preclinical studies in aged mice have shown that treatment with a TERT activator can reduce cellular senescence, decrease systemic inflammation, improve neuromuscular function, and enhance cognitive performance without increasing cancer risk.[3][4][7][9] These application notes provide a comprehensive guide for researchers on designing and conducting longevity studies using this compound.
Mechanism of Action: The MEK/ERK/AP-1 Pathway
This compound specifically induces the transcription of the TERT gene.[4] The signaling pathway initiates with the activation of the MEK/ERK cascade, which in turn phosphorylates and activates the transcription factor AP-1 (specifically recruiting the FOS component).[7][10] Activated AP-1 then binds to its motifs in the TERT gene promoter, driving TERT expression.[7][10] This leads to increased levels of TERT mRNA and subsequent synthesis of the TERT protein, the core component of active telomerase.[10]
Experimental Design and Workflow
A typical experimental workflow for evaluating this compound in longevity studies involves a phased approach, starting with in vitro characterization to establish efficacy and mechanism, followed by in vivo studies in animal models to assess systemic effects on healthspan and lifespan.
Protocols
Protocol 1: In Vitro Assessment of this compound Efficacy
This protocol outlines the steps to confirm the activity of this compound in a cellular model of aging, such as primary human fibroblasts (e.g., MRC-5, IMR-90).
1. Cell Culture and Treatment:
-
Culture human diploid fibroblasts in appropriate media (e.g., DMEM with 10% FBS).
-
Plate cells at a consistent density and allow them to adhere for 24 hours.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with a range of this compound concentrations (e.g., 0-10 µM) for specified time points (e.g., 4, 24, 48 hours) to determine optimal conditions.[4] Include a vehicle-only (DMSO) control.
2. Telomerase Activity Assay (qTRAP):
-
The quantitative Telomeric Repeat Amplification Protocol (qTRAP) is a highly sensitive method to measure telomerase activity.[11]
-
Cell Lysate Preparation: Harvest ~10^5 to 10^6 cells. Wash with PBS and lyse in a CHAPS-based lysis buffer. Centrifuge to pellet debris and collect the supernatant containing the protein extract.
-
TRAP Reaction: In a PCR tube, combine the cell lysate with a TRAP buffer mix containing a TS primer, dNTPs, and a reverse primer.
-
Telomerase Extension: Incubate at 23-30°C for 30 minutes to allow telomerase to add telomeric repeats to the TS primer.[12]
-
PCR Amplification: Heat-inactivate the telomerase (90-95°C). Perform real-time PCR using a SYBR Green-based master mix to amplify the extended products.[13]
-
Quantification: Use a standard curve generated from a known telomerase-positive cell line (e.g., HeLa cells) to quantify telomerase activity relative to the total protein concentration in the lysate.
3. Cellular Senescence Assays:
-
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining: This is a hallmark biomarker for senescent cells.[14][15]
- After treatment, fix cells with a formaldehyde/glutaraldehyde solution.
- Wash cells and incubate overnight at 37°C (without CO2) in a staining solution containing X-gal at pH 6.0.[15]
- Observe cells under a microscope and quantify the percentage of blue-stained (senescent) cells.
-
p16Ink4a Expression Analysis: p16 is a key cell cycle inhibitor upregulated in senescence.[14]
- RT-qPCR: Extract total RNA from treated cells, synthesize cDNA, and perform real-time qPCR using primers specific for p16Ink4a and a housekeeping gene (e.g., GAPDH) for normalization.
- Western Blot: Lyse cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against p16Ink4a and a loading control (e.g., β-actin).
Protocol 2: In Vivo Longevity and Healthspan Studies in Aged Mice
This protocol describes a study in naturally aged mice to evaluate the systemic effects of this compound.
1. Animal Model and Treatment:
-
Use aged mice (e.g., 24-27 month-old C57BL/6 mice) for the study.[7][10]
-
House animals in a controlled environment with ad libitum access to food and water.
-
Administer this compound or vehicle control via a systemic route, such as intraperitoneal (IP) injection. A previously reported dose is 6 mg/kg.[4]
-
Treatment duration should be long enough to observe significant changes, typically several months (e.g., 6 months).[7][10]
2. Healthspan and Phenotypic Analysis:
-
Conduct a battery of non-invasive tests at baseline and regular intervals throughout the study.
-
Neuromuscular Function: Use a rotarod test to assess motor coordination and balance.[10] Measure grip strength to evaluate muscle function.[3]
-
Cognitive Function: Employ tests like the Morris water maze or Barnes maze to evaluate hippocampal-dependent spatial learning and memory.[10]
-
General Health: Monitor body weight, food intake, and overall activity levels.
3. Biomarker and Tissue Analysis:
-
At the end of the study, collect blood and tissues for molecular analysis.
-
Blood Analysis: Use ELISA to measure levels of systemic inflammatory markers associated with the Senescence-Associated Secretory Phenotype (SASP), such as IL-1β and IL-6.[7]
-
Tissue Analysis (e.g., Brain, Muscle, Liver):
- TERT Expression: Measure TERT mRNA and protein levels via RT-qPCR and Western blot to confirm target engagement.[4]
- Senescence Markers: Perform immunohistochemistry (IHC) on tissue sections for p16Ink4a to quantify senescent cell burden.[6]
- Neurogenesis (Brain): Use IHC to stain for markers of new neurons, such as Doublecortin (DCX), in the hippocampus.[7]
Data Presentation
Quantitative data should be organized into tables for clarity and ease of comparison.
Table 1: Summary of In Vitro Experimental Parameters and Expected Outcomes
| Parameter | Assay | Cell Line | Treatment | Expected Outcome with this compound |
| Target Engagement | qTRAP Assay | MRC-5 | 0-10 µM, 24h | Increased telomerase activity |
| Gene Expression | RT-qPCR | MRC-5 | 5 µM, 4h | Increased TERT mRNA levels[4] |
| Cellular Senescence | SA-β-Gal Staining | IMR-90 | 5 µM, 7-10 days | Decreased percentage of senescent cells |
| Senescence Marker | Western Blot | IMR-90 | 5 µM, 48h | Decreased p16Ink4a protein levels[6] |
| Proliferative Potential | Population Doublings | MRC-5 | Chronic low dose | Extended replicative lifespan[3] |
Table 2: Summary of In Vivo Experimental Parameters and Key Readouts
| Parameter | Assay / Test | Animal Model | Treatment | Key Readouts & Expected Outcome |
| Neuromuscular Function | Rotarod Test | 24-month C57BL/6 | 6 mg/kg IP, 6 months | Improved coordination and time on rod[4] |
| Cognitive Function | Morris Water Maze | 24-month C57BL/6 | 6 mg/kg IP, 6 months | Reduced latency to find the platform[10] |
| Systemic Inflammation | ELISA (Serum) | 24-month C57BL/6 | 6 mg/kg IP, 6 months | Decreased IL-1β and IL-6 levels[7] |
| Tissue Senescence | IHC (p16Ink4a) | 24-month C57BL/6 | 6 mg/kg IP, 6 months | Reduced number of p16-positive cells in tissues |
| Adult Neurogenesis | IHC (DCX) | 24-month C57BL/6 | 6 mg/kg IP, 4 weeks | Increased number of DCX-positive neurons in the hippocampus[7] |
| Longevity | Survival Curve | 24-month C57BL/6 | 6 mg/kg IP, until death | Increased median and/or maximum lifespan[9][16] |
Disclaimer: this compound is for research use only and is not for human consumption. All experiments, especially those involving animals, must be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. What are TERT activators and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Activating molecular target reverses multiple hallmarks of aging | MD Anderson Cancer Center [mdanderson.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. TERT activation targets DNA methylation and multiple aging hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A promising new TERT activator: unraveling the molecular mechanisms behind its natural aging mitigation [journal.hep.com.cn]
- 8. Telomerase-restoring molecule reverses hallmarks of aging [longevity.technology]
- 9. Telomerase gene therapy in adult and old mice delays aging and increases longevity without increasing cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A promising new TERT activator: unraveling the molecular mechanisms behind its natural aging mitigation | EurekAlert! [eurekalert.org]
- 11. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Non-Radioactive Assay Methods for the Assessment of Telomerase Activity and Telomere Length - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assays for Detection of Telomerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Techniques to Induce and Quantify Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and in vivo | Springer Nature Experiments [experiments.springernature.com]
- 16. Potential of telomerase activation in extending health span and longevity - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Efficacy of TERT Activator-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a suite of assays designed to measure the efficacy of TERT activator-1, a small molecule that upregulates the transcription of telomerase reverse transcriptase (TERT). The included assays provide a comprehensive evaluation of this compound's effects on telomerase activity, cellular senescence, and cell proliferation.
Introduction
Telomerase, a ribonucleoprotein enzyme, plays a crucial role in maintaining telomere length, which is essential for cellular longevity and genomic stability. The catalytic subunit of telomerase, TERT, is often silenced in somatic cells, leading to telomere shortening with each cell division and eventual cellular senescence. This compound is a compound that has been shown to reactivate TERT expression, offering potential therapeutic benefits for age-related diseases.[1] This document outlines the key assays to assess the biological activity of this compound.
A recently identified TERT activator compound (TAC) has been shown to upregulate TERT transcription through the MEK/ERK/AP-1 signaling cascade.[1][2] This leads to enhanced telomere synthesis, a reduction in markers of aging and inflammation, and preserved brain function.[1][2]
Key Assays for Efficacy Assessment
The efficacy of this compound can be determined through a combination of biochemical and cell-based assays that measure telomerase activity and its downstream functional consequences.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is the gold standard for measuring telomerase activity.[3] It is a highly sensitive PCR-based method that detects the ability of telomerase in a cell lysate to add telomeric repeats to a synthetic substrate.[3]
Quantitative Data Summary
| Cell Line/Condition | Treatment | Telomerase Activity (Fold Change vs. Control) | Reference |
| Primary Human Fibroblasts | This compound | Increased | [4][5] |
| Werner Syndrome Fibroblasts | TAC | Increased telomere synthesis | [6] |
Experimental Protocol: Quantitative TRAP (qTRAP) Assay
This protocol is adapted from established methods for real-time quantitative PCR analysis of telomerase activity.[7]
Materials:
-
CHAPS Lysis Buffer
-
TS Primer (5'-AATCCGTCGAGCAGAGTT-3')
-
ACX Primer (5'-GCGCGGCTTACCCTTACCCTTACCCTAACC-3')
-
SYBR Green qPCR Master Mix
-
RNase-free water
-
Cell lysates treated with this compound or vehicle control
-
Real-time PCR instrument
Procedure:
-
Cell Lysis: Lyse cells in CHAPS buffer to prepare protein extracts.
-
Telomerase Extension: In a PCR tube, combine cell lysate, TS primer, and dNTPs. Incubate at 25°C for 20-30 minutes to allow telomerase to extend the TS primer.
-
PCR Amplification: Add ACX primer and SYBR Green qPCR master mix to the reaction.
-
Real-time PCR: Perform real-time PCR with the following cycling conditions:
-
95°C for 10 minutes (Taq polymerase activation)
-
40 cycles of:
-
95°C for 30 seconds (denaturation)
-
60°C for 30 seconds (annealing)
-
72°C for 60 seconds (extension and signal acquisition)
-
-
-
Data Analysis: Determine the cycle threshold (Ct) values. Relative telomerase activity is calculated using the ΔΔCt method, normalized to a control sample.
Cellular Senescence Assay
Cellular senescence is a state of irreversible cell cycle arrest that is a hallmark of aging. TERT activation is expected to delay or reverse cellular senescence. The most common method to detect senescent cells is by staining for senescence-associated β-galactosidase (SA-β-gal) activity at pH 6.0.[8][9]
Quantitative Data Summary
| Cell Line/Condition | Treatment | % of SA-β-gal Positive Cells (vs. Control) | Reference |
| Aged Mice | TAC | Reduced | [4][5] |
| Primary Human Cells | TAC | Reduced | [1] |
Experimental Protocol: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
Materials:
-
Fixation Solution (2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)
-
Staining Solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)
-
Phosphate-buffered saline (PBS)
-
Cells cultured with this compound or vehicle control
Procedure:
-
Cell Seeding: Plate cells in multi-well plates and treat with this compound for the desired duration.
-
Fixation: Wash cells with PBS and fix with Fixation Solution for 10-15 minutes at room temperature.
-
Washing: Wash cells twice with PBS.
-
Staining: Add the SA-β-gal Staining Solution to the cells and incubate at 37°C overnight in a non-CO2 incubator.
-
Visualization: Observe the cells under a microscope for the development of a blue color, which indicates SA-β-gal activity.
-
Quantification: Count the number of blue-stained (senescent) cells and the total number of cells in multiple fields of view to determine the percentage of senescent cells.
Cell Proliferation Assay
Activation of TERT is anticipated to enhance the proliferative capacity of cells by overcoming the limitations imposed by telomere shortening. Cell proliferation can be measured using various methods, including the crystal violet assay.
Quantitative Data Summary
| Cell Line/Condition | Treatment | Cell Proliferation (Fold Change vs. Control) | Reference |
| Human Cell Lines | TAC | Extended proliferative potential | [4][5] |
Experimental Protocol: Crystal Violet Cell Proliferation Assay
Materials:
-
Crystal Violet Solution (0.5% crystal violet in 25% methanol)
-
10% Formalin
-
PBS
-
Cells cultured with this compound or vehicle control
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
Fixation: Wash the cells with PBS and fix with 10% formalin for 15 minutes.
-
Staining: Remove the formalin, wash with water, and add Crystal Violet Solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilization: Add a solubilization solution (e.g., 10% acetic acid) to each well to dissolve the stain.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable, adherent cells.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound has been shown to activate the MEK/ERK/AP-1 signaling cascade, leading to the transcriptional upregulation of the TERT gene.[1][2]
Caption: this compound signaling pathway.
Experimental Workflow for Efficacy Testing
The following workflow outlines the sequential steps for a comprehensive evaluation of this compound efficacy.
Caption: Experimental workflow for this compound efficacy.
Downstream Gene Expression Changes
Activation of the MEK/ERK/AP-1 pathway by this compound is expected to lead to changes in the expression of genes regulated by the AP-1 transcription factor. Furthermore, TERT itself can act as a transcriptional co-regulator, influencing the expression of genes involved in various cellular processes beyond telomere maintenance.[10] For instance, TAC treatment has been shown to repress the p16 gene, a key factor in senescence.[4][5]
A logical diagram illustrating the relationship between TERT activation and downstream gene expression is provided below.
Caption: Downstream effects of TERT activation.
References
- 1. TERT activation targets DNA methylation and multiple aging hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Quantitative telomerase enzyme activity determination using droplet digital PCR with single cell resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activating molecular target reverses multiple hallmarks of aging | MD Anderson Cancer Center [mdanderson.org]
- 5. sciencedaily.com [sciencedaily.com]
- 6. epigenie.com [epigenie.com]
- 7. telomer.com.tr [telomer.com.tr]
- 8. Analysis of cellular senescence in culture in vivo: the senescence-associated beta-galactosidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Senescence-Associated β-Galactosidase Detection in Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms underlying the activation of TERT transcription and telomerase activity in human cancer: old actors and new players - PMC [pmc.ncbi.nlm.nih.gov]
TERT Activator-1: Application Notes and Protocols for Intraperitoneal Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
TERT Activator-1, also known as TERT activator compound (TAC), is a small molecule that has been identified as a potent activator of telomerase reverse transcriptase (TERT) transcription.[1][2] TERT is the catalytic subunit of the enzyme telomerase, which is crucial for maintaining telomere length and is implicated in cellular aging and various diseases.[3] In preclinical studies, activation of TERT has been shown to reduce cellular senescence, decrease systemic inflammation, and improve neuromuscular and cognitive function in aged mice.[1][3] These application notes provide a detailed protocol for the intraperitoneal (IP) injection of this compound in a research setting, along with a summary of its mechanism of action and relevant in vivo data.
Mechanism of Action
This compound upregulates the transcription of the TERT gene by activating the MEK/ERK/AP-1 signaling cascade.[1][2] This pathway is a key regulator of various cellular processes, including proliferation and differentiation.[4] The activation of this cascade by this compound leads to increased TERT expression and subsequent telomerase activity.[1]
Caption: this compound Signaling Pathway.
Quantitative Data Summary
The following table summarizes the quantitative data from a key in vivo study investigating the effects of this compound in naturally aging mice.
| Parameter | Value/Result | Animal Model | Duration | Citation |
| Dosage | 6 mg/kg | C57BL/6 mice (10-12 weeks old) | 1-6 weeks | [1] |
| Administration Route | Intraperitoneal (IP) injection | C57BL/6 mice | 1-6 weeks | [1] |
| Inflammatory Cytokines | >60% reduction in serum IL-1β and IL-6 | Aged C57BL/6 mice (26-27 months) | 6 months | [2] |
| Telomere Length | 8-12% increase in telomere restriction fragments | Aged C57BL/6 mice (26-27 months) | 6 months | [2] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
This protocol is for the preparation of a 2.5 mg/mL suspended solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (sterile, 0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Protocol:
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 in a sterile microcentrifuge tube.
-
Mix the solution thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex again to ensure it is evenly mixed.
-
Add 450 µL of saline to bring the final volume to 1 mL.[1]
-
The final concentration of the suspended solution will be 2.5 mg/mL.[1]
-
It is recommended to prepare the working solution fresh on the day of use.[1]
Intraperitoneal Injection Protocol for Mice
This protocol provides a detailed methodology for the intraperitoneal injection of this compound in mice.
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL) with needles (25-27 gauge)
-
70% ethanol (B145695) or other suitable disinfectant
-
Sterile gauze pads
-
Appropriate personal protective equipment (gloves, lab coat)
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A promising new TERT activator: unraveling the molecular mechanisms behind its natural aging mitigation | EurekAlert! [eurekalert.org]
- 3. Activating molecular target reverses multiple hallmarks of aging | MD Anderson Cancer Center [mdanderson.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: TERT activator-1 Treatment in MRC-5 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction Telomerase Reverse Transcriptase (TERT) is the catalytic subunit of the enzyme telomerase, which is crucial for maintaining telomere length at the ends of chromosomes.[1] In most human somatic cells, TERT expression is repressed, leading to progressive telomere shortening with each cell division, eventually triggering replicative senescence.[1][2] The MRC-5 cell line, derived from normal lung tissue of a 14-week-old male fetus, is a well-characterized human diploid fibroblast line with a finite replicative lifespan of 42-46 population doublings, making it an excellent model for studying cellular aging.[3][4]
TERT activator-1 (also referred to as TAC) is a small molecule compound designed to upregulate the expression of endogenous TERT.[5][6][7] By activating telomerase, this compound offers a potential strategy to counteract cellular senescence, reduce systemic inflammation, and mitigate hallmarks of aging.[5][8] These application notes provide a comprehensive guide to using this compound in MRC-5 cells, including its mechanism of action, experimental protocols, and data interpretation.
Mechanism of Action this compound induces the physiological expression of TERT in somatic cells.[7] It functions by promoting TERT transcription through the activation of the MEK/ERK signaling cascade, which in turn leads to the phosphorylation of transcription factors like FOS.[5][9] This process facilitates the recruitment of the AP-1 transcription factor to binding motifs in the TERT promoter, triggering transcriptional activation.[9][10] Beyond its canonical role in telomere synthesis, TERT activation has been shown to have non-telomeric functions, including the epigenetic silencing of senescence-associated genes like p16INK4a via DNMT3B-mediated promoter hypermethylation.[8][9]
Data Presentation
The following tables summarize the expected quantitative outcomes of treating MRC-5 cells with this compound based on available literature.
Table 1: Dose-Dependent Effect of this compound on TERT Expression in MRC-5 Cells
| Concentration (µM) | Incubation Time (hours) | Expected Outcome | Reference |
| 0 (Control) | 4 | Baseline TERT mRNA levels | [5] |
| 0.05 - 1.0 | 4 | No significant change in TERT mRNA | [5] |
| 5.0 | 4 | Significant increase in TERT mRNA | [5][10] |
| 10.0 | 4 | Maximum induction of TERT mRNA | [5][10] |
Table 2: Effect of this compound on Senescence and Telomerase Activity
| Treatment | Parameter Measured | Expected Result | Reference |
| This compound (e.g., 10 µM) | Senescence-Associated β-Galactosidase Positive Cells | Significant decrease | [5][7] |
| This compound (e.g., 10 µM) | p16Ink4a Protein Levels | Significant decrease | [5][9] |
| This compound (e.g., 10 µM) | Telomerase Activity (via TRAP assay) | Significant increase | [5][8] |
| This compound (e.g., 10 µM) | Telomere Length (long-term culture) | Elongation/Maintenance | [4][9] |
Experimental Protocols
Protocol 1: MRC-5 Cell Culture and Maintenance
This protocol is for the routine culture of MRC-5 human diploid fibroblasts.
Materials:
-
MRC-5 cells (e.g., ATCC® CCL-171™)
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM)[3]
-
Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin)[12]
-
L-glutamine, 2 mM[11]
-
Trypsin-EDTA solution (0.25%)[11]
-
DPBS (without Ca2+ and Mg2+)[11]
-
T-75 culture flasks, 100 mm culture dishes
Procedure:
-
Thawing Cells: Thaw a frozen vial of MRC-5 cells rapidly in a 37°C water bath.[13] Decontaminate the vial with 70% ethanol (B145695) before opening in a sterile biosafety cabinet.[11] Transfer contents to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.[12]
-
Initial Culture: Centrifuge the cell suspension at 125 x g for 10 minutes to pellet the cells and remove cryoprotectant. Resuspend the pellet in 10-15 mL of fresh growth medium and transfer to a T-75 flask.
-
Incubation: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[12]
-
Subculturing (Passaging): a. Subculture cells when they reach 80-90% confluency. b. Aspirate the growth medium and wash the cell monolayer once with DPBS. c. Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.[3] d. Add 6-8 mL of complete growth medium to inactivate the trypsin.[3] e. Gently pipette the cell suspension to create a single-cell suspension. f. Transfer an appropriate aliquot of the cell suspension to a new flask containing fresh medium. A split ratio of 1:2 to 1:4 is recommended.
Protocol 2: this compound Treatment
Materials:
-
This compound (e.g., MedChemExpress HY-402361)[5]
-
DMSO (for stock solution)
-
Cultured MRC-5 cells at desired confluency (typically 60-70%)
-
Complete growth medium
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Aliquot and store at -20°C or -80°C.[6]
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0, 0.5, 1, 5, 10 µM).[5] Ensure the final DMSO concentration is consistent across all conditions (including the vehicle control) and is non-toxic (typically ≤ 0.1%).
-
Cell Treatment: a. Aspirate the old medium from the cultured MRC-5 cells. b. Add the medium containing the appropriate concentration of this compound or vehicle control (DMSO) to the cells. c. Incubate the cells for the desired period (e.g., 4 hours for mRNA analysis, or longer for protein/senescence analysis).[5]
-
Harvesting: After incubation, proceed with harvesting the cells for downstream analysis as described in the relevant protocols.
Protocol 3: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This cytochemical assay identifies senescent cells, which express β-galactosidase at pH 6.0.[14][15]
Materials:
-
Fixation Solution: 2% formaldehyde (B43269) / 0.2% glutaraldehyde (B144438) in PBS.
-
Staining Solution (prepare fresh):
-
PBS
-
Treated MRC-5 cells in culture plates
Procedure:
-
Wash: Aspirate the culture medium and wash the cells twice with PBS.[16]
-
Fix: Add the Fixation Solution to cover the cells and incubate for 3-5 minutes at room temperature.[16]
-
Wash: Aspirate the fixative and wash the cells three times with PBS.[16]
-
Stain: Add the SA-β-gal Staining Solution to the cells.
-
Incubate: Incubate the plate at 37°C (without CO2) for 12-16 hours, or until a blue color develops in senescent cells.[16] Protect from light.
-
Visualize: Observe the cells under a bright-field microscope. Senescent cells will be stained blue-green.[17]
-
Quantify: Count the number of blue-stained cells versus the total number of cells in several fields of view to determine the percentage of senescent cells.
Protocol 4: Telomerase Activity Assay (TRAP)
The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based method to measure telomerase activity.[18][19]
Materials:
-
Cell lysis buffer (e.g., NP-40 based)[20]
-
TRAP PCR Master Mix (containing dNTPs, Taq polymerase, TRAP buffer, TS primer, reverse primer)[19][20]
-
Protein quantification kit (e.g., BCA assay)
-
PCR tubes and thermal cycler
-
Polyacrylamide gel electrophoresis (PAGE) equipment
-
DNA visualization method (e.g., SYBR Green or Cy5-labeled primer)[20]
Procedure:
-
Cell Lysate Preparation: a. Harvest 105 - 106 treated cells and wash with PBS. b. Resuspend the cell pellet in 100-200 µL of ice-cold lysis buffer.[21] c. Incubate on ice for 30 minutes.[20][21] d. Centrifuge at 12,000 x g for 30 minutes at 4°C.[21] e. Carefully transfer the supernatant (cell extract) to a new tube. Quantify protein concentration.
-
Telomerase Extension Reaction: a. In a PCR tube, combine 1-2 µg of cell extract with the TRAP master mix containing the TS primer.[19] b. Incubate at 25°C for 30-40 minutes to allow telomerase to add telomeric repeats to the primer.[19][20]
-
PCR Amplification: a. Deactivate telomerase by heating to 95°C for 5 minutes.[19][20] b. Perform 25-30 cycles of PCR amplification (e.g., 95°C for 30s, 52°C for 30s, 72°C for 45s).[19][20]
-
Detection: a. Mix the PCR products with loading dye and run on a 10% non-denaturing polyacrylamide gel.[19][20] b. Visualize the characteristic DNA ladder (6 bp increments) using an appropriate imaging system. The intensity of the ladder corresponds to telomerase activity.[18]
Protocol 5: Western Blotting for TERT and p16Ink4a
This protocol details the detection of specific proteins from cell lysates.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TERT, anti-p16Ink4a, anti-loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: a. Wash treated cells with ice-cold PBS and harvest. b. Lyse cells in RIPA buffer on ice for 20 minutes.[22] c. Centrifuge to pellet cell debris and collect the supernatant. d. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: a. Denature 10-25 µg of protein per sample by boiling in SDS loading buffer.[23] b. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23][24]
-
Blocking and Antibody Incubation: a. Block the membrane in blocking buffer for at least 1 hour at room temperature.[23] b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle rocking.[23] c. Wash the membrane three times for 10 minutes each with TBST.[23] d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[23] e. Wash the membrane again three times with TBST.[23]
-
Detection: a. Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.[23] b. Capture the signal using a CCD imaging system. c. Analyze band intensity using densitometry software, normalizing to the loading control.
References
- 1. What are TERT activators and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. bcrj.org.br [bcrj.org.br]
- 4. Human telomerase reverse transcriptase-immortalized MRC-5 and HCA2 human fibroblasts are fully permissive for human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. en.longevitywiki.org [en.longevitywiki.org]
- 8. TERT activation targets DNA methylation and multiple aging hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A promising new TERT activator: unraveling the molecular mechanisms behind its natural aging mitigation [journal.hep.com.cn]
- 10. A promising new TERT activator: unraveling the molecular mechanisms behind its natural aging mitigation | EurekAlert! [eurekalert.org]
- 11. fishersci.es [fishersci.es]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. ubigene.us [ubigene.us]
- 14. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. telomer.com.tr [telomer.com.tr]
- 16. buckinstitute.org [buckinstitute.org]
- 17. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 18. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. telomer.com.tr [telomer.com.tr]
- 20. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 22. arigobio.com [arigobio.com]
- 23. Western Blot protocol for Telomerase reverse transcriptase Antibody (NB100-317): Novus Biologicals [novusbio.com]
- 24. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for Long-Term TERT Activator-1 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and findings from preclinical animal studies involving the long-term administration of a Telomerase Reverse Transcriptase (TERT) activator, referred to herein as TERT Activator Compound (TAC) or TERT Activator-1. The data presented is based on studies conducted on aged mouse models, aiming to elucidate the potential of TERT activation as a therapeutic strategy to mitigate age-related decline.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes observed in aged C57BL/6 mice following long-term administration of this compound.
Table 1: Biomarker and Physiological Changes
| Parameter | Animal Model | Treatment Duration | Route of Administration | Dosage | Observed Change | Reference |
| Serum IL-1β | Aged C57BL/6 mice (26-27 months) | 6 months | Intraperitoneal | Not Specified | >60% decrease | [1] |
| Serum IL-6 | Aged C57BL/6 mice (26-27 months) | 6 months | Intraperitoneal | Not Specified | >60% decrease | [1] |
| Telomere Restriction Fragment Length | Aged C57BL/6 mice (26-27 months) | 6 months | Intraperitoneal | Not Specified | 8-12% increase | [1] |
| TERT mRNA (in vitro) | Human Fibroblasts | Hours | In vitro | Not Specified | Doubled | [1] |
| Hippocampal Neurogenesis (DCX+ neurons) | Aged C57BL/6 mice (26-27 months) | 6 months | Intraperitoneal | Not Specified | Increased | [1] |
| Mature BDNF (Hippocampus) | Aged C57BL/6 mice (26-27 months) | 6 months | Intraperitoneal | Not Specified | Elevated | [1] |
| Microgliosis (IBA1) | Aged C57BL/6 mice (26-27 months) | 6 months | Intraperitoneal | Not Specified | Reduced | [1] |
Table 2: Functional Outcomes
| Functional Test | Animal Model | Treatment Duration | Route of Administration | Dosage | Observed Improvement | Reference |
| Rotarod Performance | Aged C57BL/6 mice (26-27 months) | 6 months | Intraperitoneal | Not Specified | Faster performance, indicating improved neuromuscular function | [1][2] |
| Morris Water Maze | Aged C57BL/6 mice (26-27 months) | 6 months | Intraperitoneal | Not Specified | Superior spatial memory | [1] |
| Muscle Fibre Thickness | Aged C57BL/6 mice (26-27 months) | 6 months | Intraperitoneal | Not Specified | Thicker muscle fibres | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the molecular mechanism of this compound and a general experimental workflow for its in vivo evaluation.
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for in vivo studies.
Experimental Protocols
Animal Model and Drug Administration
-
Animal Model: Aged (26-27 months) C57BL/6 mice are a suitable model for studying natural aging.[1] Mice should be housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Formulation: this compound, a lipophilic agent, should be dissolved in a sterile vehicle suitable for intraperitoneal injection (e.g., a mixture of DMSO, Cremophor EL, and saline).
-
Administration Protocol:
-
Acclimatize the animals for at least one week before the start of the experiment.
-
Randomly assign mice to a control group (vehicle only) and a treatment group (this compound).
-
Administer the compound or vehicle via intraperitoneal injection daily for a period of six months.[1] A dosage of 6 mg/kg has been cited for a TERT activator.[3]
-
Monitor the health and body weight of the mice regularly throughout the study.
-
Rotarod Test for Neuromuscular Function
-
Objective: To assess motor coordination and balance.
-
Apparatus: An accelerating rotarod treadmill for mice.
-
Protocol:
-
Training: Acclimatize the mice to the rotarod apparatus for 2-3 days prior to testing. Place the mice on the stationary rod for a short period, then at a low constant speed.
-
Testing:
-
Place a mouse on the rotating rod, which accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall from the rod.
-
Perform 3-4 trials per mouse with a rest interval between trials.
-
-
Data Analysis: Compare the average latency to fall between the control and treated groups.
-
Morris Water Maze for Spatial Memory
-
Objective: To evaluate hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool filled with opaque water, with a hidden platform submerged just below the surface. Visual cues are placed around the pool.
-
Protocol:
-
Acquisition Phase (4-5 days):
-
Place the mouse into the pool facing the wall from one of four starting positions.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within a set time (e.g., 60 seconds), guide it to the platform.
-
Allow the mouse to remain on the platform for 15-20 seconds.
-
Perform 4 trials per day for each mouse.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Place the mouse in the pool from a novel start position and allow it to swim for a set time (e.g., 60 seconds).
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis: Compare the escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial between groups.
-
Telomere Length Analysis (Telomere Restriction Fragment - TRF)
-
Objective: To measure the length of telomeres in genomic DNA.
-
Materials: Genomic DNA extraction kit, restriction enzymes (HinfI and RsaI), agarose (B213101) gel, Southern blotting apparatus, telomere-specific probe.
-
Protocol:
-
Extract high-molecular-weight genomic DNA from tissues (e.g., liver, brain).
-
Digest the DNA with restriction enzymes (HinfI and RsaI) that do not cut in the telomeric repeat sequences.
-
Separate the digested DNA fragments by size using pulsed-field gel electrophoresis.
-
Transfer the DNA to a nylon membrane (Southern blotting).
-
Hybridize the membrane with a labeled telomere-specific probe (e.g., (TTAGGG)n).
-
Detect the probe signal and analyze the smear of telomeric DNA to determine the average telomere length.
-
Data Analysis: Quantify the mean TRF length for each sample and compare the results between the control and treated groups.
-
Immunohistochemistry for Neurogenesis and Microgliosis
-
Objective: To visualize and quantify newborn neurons and microglia in brain tissue.
-
Protocol:
-
Perfuse the mice with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the brain and post-fix in PFA, then transfer to a sucrose (B13894) solution for cryoprotection.
-
Section the brain (e.g., hippocampus) using a cryostat.
-
Staining:
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites.
-
Incubate the sections with primary antibodies against Doublecortin (DCX) for newborn neurons and Ionized calcium-binding adapter molecule 1 (IBA1) for microglia.
-
Incubate with appropriate fluorescently-labeled secondary antibodies.
-
Counterstain with a nuclear stain like DAPI.
-
-
Imaging and Analysis:
-
Capture images using a fluorescence or confocal microscope.
-
Quantify the number of DCX-positive cells or the intensity of IBA1 staining in the region of interest.
-
Compare the results between the control and treated groups.
-
-
Safety and Translational Considerations
-
Oncogenic Risk: While telomerase reactivation is a hallmark of approximately 90% of human tumors, long-term studies with this compound in aged mice did not show an increase in neoplastic lesions.[1] However, long-term surveillance for any potential cancer risk is mandatory in future studies.[1]
-
Species Differences: Humans have significantly shorter telomeres (5-15 kb) compared to laboratory mice (≥50 kb) and lack constitutive telomerase in most somatic cells.[1] Therefore, the effects on lifespan and aging may not be directly translatable.
-
Future Directions: Further research is needed to determine the optimal age for intervention, dosing frequency, and pharmacokinetic profiles in higher-order animals, such as primates, before considering clinical applications.[1] A humanized mouse model with shorter telomeres is being developed to provide a more relevant preclinical model for these studies.[1]
References
Troubleshooting & Optimization
Navigating TERT Activator-1 Experiments: A Technical Support Guide
Technical Support Center for Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical support for researchers utilizing TERT activator-1 (also known as TERT activator compound or TAC). It offers troubleshooting advice for overcoming inconsistent experimental results, detailed experimental protocols, and frequently asked questions to ensure the successful application of this novel compound in your research.
Troubleshooting Guide: Addressing Inconsistent Results
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Question: We are not observing a significant increase in TERT mRNA or protein levels after treatment with this compound. What are the possible causes and solutions?
Answer:
Several factors can contribute to a lack of response to this compound. Consider the following troubleshooting steps:
-
Compound Integrity and Handling:
-
Solution Stability: this compound, once dissolved in a solvent like DMSO, should be stored in aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[1] The stability of the compound in your specific cell culture medium at 37°C should also be considered, as prolonged incubation times might lead to degradation.
-
Proper Dissolution: Ensure the compound is fully dissolved in the initial solvent before further dilution in culture medium. Sonication may be recommended for complete dissolution.[2]
-
-
Cellular Context:
-
Cell Type Specificity: The MEK/ERK/AP-1 signaling pathway, which this compound utilizes, can have varying basal activity and responsiveness across different cell lines.[3][4][5] The activator has shown efficacy in primary human fibroblasts (e.g., MRC-5) and post-mitotic neurons.[3][5] Consider testing a range of cell lines to find a responsive model.
-
Cell Health and Passage Number: Unhealthy or high-passage number cells may exhibit altered signaling responses. Ensure your cells are healthy, actively dividing (if applicable), and within a low passage number range.
-
-
Experimental Parameters:
-
Concentration Optimization: The effective concentration of this compound can be cell-type dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Incubation Time: The induction of TERT mRNA has been observed within hours of treatment.[5] A time-course experiment (e.g., 4, 8, 12, 24 hours) is recommended to identify the peak of TERT expression.
-
Question: We are observing high levels of cell toxicity or unexpected off-target effects after treatment. How can we mitigate this?
Answer:
Cell toxicity and off-target effects can obscure the desired outcomes of your experiment. Here’s how to address these issues:
-
Concentration and Purity:
-
Titrate to a Lower Dose: High concentrations of any small molecule can lead to toxicity. If you are observing significant cell death, reduce the concentration of this compound.
-
Purity of the Compound: Ensure the this compound you are using is of high purity. Impurities could contribute to off-target effects and toxicity.
-
-
Solvent Control:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration as your treated samples to ensure that the observed toxicity is not due to the solvent.
-
-
Activation of the MEK/ERK Pathway:
-
Pathway Hyperactivation: this compound functions by activating the MEK/ERK pathway.[3][4][5] Prolonged or excessive activation of this pathway can lead to cellular stress, senescence, or other unintended consequences in certain contexts. Consider shorter incubation times or lower concentrations.
-
Monitoring Downstream Markers: To confirm on-target activity and assess the degree of pathway activation, you can perform western blotting for phosphorylated ERK (p-ERK).
-
Question: Our results from the Telomerase Repeat Amplification Protocol (TRAP) assay are inconsistent or show no change in telomerase activity despite seeing an increase in TERT expression.
Answer:
Inconsistencies in the TRAP assay can arise from several sources. Here are some key areas to troubleshoot:
-
Sample Quality:
-
RNase Contamination: Telomerase is a ribonucleoprotein, and its RNA component (TERC) is essential for activity. RNase contamination in your cell lysates or reagents will degrade TERC and lead to false-negative results. Use RNase-free reagents and consumables.
-
Lysate Preparation: The method of cell lysis is critical for extracting active telomerase. Ensure you are using a validated lysis buffer (e.g., NP-40 based) and keeping the lysates on ice.
-
-
TRAP Assay Protocol:
-
Positive and Negative Controls: Always include a positive control (a cell line with known high telomerase activity) and a negative control (lysis buffer only or heat-inactivated lysate) to validate your assay.
-
PCR Inhibitors: Contaminants from your cell lysate could inhibit the PCR amplification step of the TRAP assay. Ensure your lysates are free of PCR inhibitors.
-
-
Biological Considerations:
-
Post-Translational Modifications: While TERT expression is a prerequisite for telomerase activity, the TERT protein may require post-translational modifications or assembly with other components to become fully active. The kinetics of TERT protein expression and subsequent functional enzyme assembly may vary.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that promotes the transcription of the Telomerase Reverse Transcriptase (TERT) gene. It achieves this by activating the MEK/ERK/AP-1 signaling cascade.[3][4][5] This leads to increased levels of TERT mRNA and protein, which is the catalytic subunit of the telomerase enzyme.
Q2: What are the known downstream effects of this compound?
A2: In preclinical studies, this compound has been shown to:
-
Increase TERT expression in various cell types.[3]
-
Promote telomere synthesis.[6]
-
Reduce markers of cellular senescence and inflammation.[6]
-
In aged mice, it has been observed to improve neuromuscular function and cognitive performance.[7][8]
Q3: Is this compound the same as TERT activator compound (TAC)?
A3: Yes, this compound is also referred to as TERT activator compound (TAC). Its CAS number is 666699-46-3.
Q4: What are the potential risks or side effects to consider when using this compound?
A4: While preclinical studies have reported no obvious toxicity or increased cancer risk with transient activation, it's important to note that sustained, uncontrolled activation of telomerase is a hallmark of many cancers.[7][9] Therefore, careful dose-response and time-course studies are essential to find a therapeutic window that provides beneficial effects without promoting tumorigenesis.
Data Presentation
Table 1: Chemical and Physical Properties of this compound (TAC)
| Property | Value |
| Synonyms | TERT activator compound (TAC) |
| CAS Number | 666699-46-3 |
| Molecular Formula | C14H12ClF2NO2S |
| Molecular Weight | 331.77 g/mol |
| Solubility | Soluble in DMSO |
Table 2: Summary of Experimental Conditions and Observed Effects
| Cell Type/Model | Concentration Range | Incubation Time | Key Observed Effects | Reference |
| Primary Human Fibroblasts (MRC-5) | Dose-dependent | Hours | Increased TERT mRNA, increased p-ERK | [3] |
| Aged Mice | Not specified in vitro | 6 months (in vivo) | Improved cognitive and neuromuscular function, reduced senescence markers | [5][10] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Cultured Cells with this compound
-
Preparation of Stock Solution:
-
Dissolve this compound powder in high-quality, anhydrous DMSO to a stock concentration of 10-20 mM.
-
Gently vortex or sonicate to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed your target cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will allow for logarithmic growth during the treatment period.
-
Allow cells to adhere and recover overnight.
-
-
Treatment:
-
On the day of the experiment, prepare fresh dilutions of the this compound stock solution in your complete cell culture medium to the desired final concentrations.
-
It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 5, 10 µM) to determine the optimal concentration for your cell line.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period (a time-course of 4-24 hours is recommended for initial experiments).
-
-
Harvesting and Downstream Analysis:
-
After the incubation period, harvest the cells for downstream analysis, such as RNA extraction for qRT-PCR to measure TERT mRNA levels, or protein extraction for Western blotting to measure TERT protein and p-ERK levels.
-
Protocol 2: Telomerase Repeat Amplification Protocol (TRAP) Assay
This protocol is a generalized version of the TRAP assay. Commercially available kits are also an option.
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate volume of ice-cold NP-40 lysis buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
Carefully collect the supernatant (cell lysate) and determine the protein concentration.
-
-
Telomerase Extension Reaction:
-
In a PCR tube, combine the cell lysate with a TRAP reaction buffer containing a TS primer (a substrate for telomerase) and dNTPs.
-
Incubate at 25-30°C for 20-30 minutes to allow telomerase to add telomeric repeats to the TS primer.
-
Heat-inactivate the telomerase at 95°C for 5 minutes.
-
-
PCR Amplification:
-
Add a PCR master mix containing Taq polymerase, a forward primer (complementary to the TS primer), and a reverse primer (complementary to the telomeric repeats) to the reaction tube.
-
Perform PCR for 25-30 cycles with appropriate annealing and extension temperatures.
-
-
Detection of PCR Products:
-
Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE).
-
A characteristic ladder of 6-base pair increments indicates positive telomerase activity.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for this compound.
Caption: Troubleshooting decision tree.
References
- 1. selleckchem.com [selleckchem.com]
- 2. TAC | TERT activator | Telomerase reverse transcriptase | TargetMol [targetmol.com]
- 3. epigenie.com [epigenie.com]
- 4. molecularpost.altervista.org [molecularpost.altervista.org]
- 5. A promising new TERT activator: unraveling the molecular mechanisms behind its natural aging mitigation | EurekAlert! [eurekalert.org]
- 6. TERT activation targets DNA methylation and multiple aging hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. en.longevitywiki.org [en.longevitywiki.org]
- 8. Activating molecular target reverses multiple hallmarks of aging | MD Anderson Cancer Center [mdanderson.org]
- 9. What are TERT activators and how do they work? [synapse.patsnap.com]
- 10. sciencedaily.com [sciencedaily.com]
Technical Support Center: Optimizing TERT Activator-1 Concentration for Maximum Efficacy
This technical support center is designed for researchers, scientists, and drug development professionals working with TERT activator-1. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule that promotes the transcription of the Telomerase Reverse Transcriptase (TERT) gene.[1] It achieves this by activating the MEK/ERK/AP-1 signaling cascade.[1][2][3][4] This leads to increased TERT mRNA and protein levels, resulting in enhanced telomerase activity.[1][5][6]
Q2: What is a typical starting concentration for in vitro experiments?
A2: For in vitro cellular assays, a common concentration range to explore is 0-10 μM.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How should I prepare and store this compound?
A3: this compound is typically soluble in DMSO.[2][4] For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.[2]
Q4: What are the expected outcomes of successful this compound treatment?
A4: Successful treatment with an effective concentration of this compound should lead to:
-
Increased TERT mRNA and protein levels.[1]
-
Enhanced telomerase activity.[2]
-
Reduction in markers of cellular senescence, such as decreased p16Ink4a expression and reduced Senescence-Associated β-Galactosidase (SA-β-Gal) staining.[1][3]
-
In some contexts, it may promote adult neurogenesis and improve neuromuscular function.[1]
Q5: Are there any known off-target effects or toxicity concerns?
A5: While studies in aged mice did not show overt adverse consequences or increased cancer risk with chronic administration, it is crucial to assess cytotoxicity in your specific cell model.[1][7] High concentrations of any compound can lead to off-target effects. Therefore, a thorough dose-response and cytotoxicity analysis is essential.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant increase in TERT mRNA levels after treatment. | 1. Suboptimal Concentration: The concentration of this compound may be too low for your cell type. 2. Incorrect Incubation Time: The treatment duration may be too short to induce a transcriptional response. 3. Poor Compound Stability: The compound may have degraded due to improper storage or handling. 4. Cell Line Insensitivity: The specific cell line may be resistant to TERT activation through the MEK/ERK pathway. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 20 µM). 2. Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal treatment duration. 3. Prepare a fresh stock solution of this compound from powder. Ensure proper storage at -80°C. 4. Verify the expression and functionality of MEK, ERK, and AP-1 components in your cell line. Consider using a positive control for pathway activation. |
| Increased TERT mRNA but no corresponding increase in telomerase activity. | 1. Post-transcriptional Regulation: TERT protein expression or assembly into the active telomerase complex may be inhibited. 2. Inactive TERT Protein: The expressed TERT protein may be non-functional. 3. Issues with TRAP Assay: The Telomeric Repeat Amplification Protocol (TRAP) assay may not be optimized. | 1. Perform a Western blot to confirm an increase in TERT protein levels. 2. This is less likely if using a validated compound, but consider sequence verification of the TERT gene in your cell line if results are consistently negative. 3. Include positive and negative controls in your TRAP assay. Ensure the cell lysate is properly prepared and that the PCR conditions are optimal. |
| High variability in experimental replicates. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. 2. Inaccurate Pipetting: Errors in dispensing this compound or assay reagents. 3. Cell Health Variability: Differences in cell viability or passage number between experiments. | 1. Ensure a single-cell suspension before seeding and use a consistent seeding density. 2. Calibrate pipettes regularly and use appropriate pipetting techniques. 3. Use cells within a consistent passage number range and ensure high viability (>95%) before starting the experiment. |
| Observed cytotoxicity at expected effective concentrations. | 1. Cell Line Sensitivity: The cell line may be particularly sensitive to the compound or the DMSO vehicle. 2. High Compound Concentration: The optimal concentration for your cell line may be lower than initially tested. | 1. Perform a vehicle control (DMSO only) to assess its effect on cell viability. 2. Conduct a cytotoxicity assay (e.g., MTT, LDH) in parallel with your dose-response experiment to identify a non-toxic effective concentration. |
Data Presentation
Table 1: In Vitro Experimental Parameters for this compound
| Parameter | Recommended Range/Value | Source |
| Cell Type | MRC-5 (human fetal lung fibroblast) | [1] |
| Concentration Range | 0 - 10 µM | [1] |
| Incubation Time | 0 - 4 hours (for signaling pathway analysis) | [1] |
| Solvent | DMSO | [2][4] |
Table 2: In Vivo Experimental Parameters for this compound in Mice
| Parameter | Recommended Value | Source |
| Animal Model | Naturally aging mice | [1] |
| Dosage | 6 mg/kg | [1] |
| Administration Route | Intraperitoneal injection | [1] |
| Treatment Duration | 1 - 6 weeks | [1] |
| Formulation | Suspended in a vehicle such as PEG300, Tween-80, and Saline | [1] |
Experimental Protocols
Protocol 1: Quantitative PCR (qPCR) for TERT mRNA Expression
-
Cell Culture and Treatment: Seed cells at an appropriate density in a multi-well plate. Allow cells to adhere overnight. Treat cells with a range of this compound concentrations (and a vehicle control) for the desired time period.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a suitable qPCR master mix, cDNA template, and primers specific for the TERT gene and a housekeeping gene (e.g., GAPDH, ACTB).[8]
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in TERT mRNA expression compared to the vehicle-treated control.
Protocol 2: Telomeric Repeat Amplification Protocol (TRAP) Assay for Telomerase Activity
The TRAP assay is a sensitive PCR-based method to measure telomerase activity.[9][10]
-
Cell Lysate Preparation: Prepare cell extracts from treated and control cells using a lysis buffer that preserves protein activity.
-
Telomerase Extension: Incubate the cell lysate with a substrate oligonucleotide. If telomerase is active, it will add telomeric repeats to the 3' end of the substrate.
-
PCR Amplification: Amplify the extended products using PCR with specific primers. A fluorescently labeled primer can be used for non-radioactive detection.[10]
-
Detection and Quantification: Analyze the PCR products on a polyacrylamide gel or by real-time quantitative PCR (qTRAP).[9][10] The intensity of the signal or the Ct value is proportional to the telomerase activity in the sample.
Protocol 3: Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
SA-β-Gal is a widely used biomarker for cellular senescence.[11][12]
-
Cell Culture and Treatment: Culture and treat cells with this compound as described for the qPCR protocol.
-
Fixation: Wash the cells with PBS and fix them with a fixing solution (e.g., formaldehyde/glutaraldehyde).
-
Staining: Wash the fixed cells and incubate them with the SA-β-Gal staining solution (containing X-gal at pH 6.0) at 37°C overnight in a light-protected environment.[11]
-
Visualization and Quantification: Observe the cells under a microscope. Senescent cells will stain blue. The percentage of blue-stained cells can be quantified to assess the level of senescence.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A promising new TERT activator: unraveling the molecular mechanisms behind its natural aging mitigation [journal.hep.com.cn]
- 4. TAC | TERT activator | Telomerase reverse transcriptase | TargetMol [targetmol.com]
- 5. TERT activation targets DNA methylation and multiple aging hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activating molecular target reverses multiple hallmarks of aging | MD Anderson Cancer Center [mdanderson.org]
- 7. en.longevitywiki.org [en.longevitywiki.org]
- 8. researchgate.net [researchgate.net]
- 9. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. telomer.com.tr [telomer.com.tr]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. Methods to detect biomarkers of cellular senescence: the senescence-associated beta-galactosidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of TERT activator-1
Technical Support Center: TERT Activator-1
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and to address potential off-target effects that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the intended on-target mechanism of action for this compound?
A1: this compound is a small molecule designed to upregulate the expression and activity of Telomerase Reverse Transcriptase (TERT). The primary, or "on-target," effect is the maintenance and elongation of telomeres, which is intended to delay replicative senescence and promote cellular longevity. This is achieved through the canonical function of TERT, which adds TTAGGG repeats to the ends of chromosomes.
Q2: What are the potential non-canonical or "off-target" effects of this compound?
A2: Beyond its role in telomere maintenance, the TERT protein has several non-canonical functions that are independent of its reverse transcriptase activity.[1][2][3] Activating TERT with this compound may therefore lead to off-target effects by modulating these pathways. Key potential off-target effects include:
-
Modulation of Signaling Pathways: TERT can interact with and modulate major signaling pathways, including Wnt/β-catenin and NF-κB.[1][4][5] This can lead to unintended changes in gene expression related to proliferation, inflammation, and apoptosis.[1][5]
-
Transcriptional Regulation: TERT can act as a transcriptional co-factor, influencing the expression of genes involved in cell growth and angiogenesis, such as c-Myc and Vascular Endothelial Growth Factor (VEGF).[3][6][7]
-
Mitochondrial Function: A fraction of TERT localizes to the mitochondria, where it can protect against oxidative stress and reduce reactive oxygen species (ROS) generation.[2][4] Over-activation may alter cellular metabolism and response to oxidative stress.[8]
-
DNA Damage Response (DDR): TERT has been implicated in the DDR, potentially altering the cellular response to DNA damaging agents.[3][8]
Q3: How can I distinguish between on-target telomere extension and off-target cellular changes in my experiments?
A3: Differentiating between on-target and off-target effects requires a multi-faceted approach. We recommend running a set of parallel assays:
-
On-Target Verification: Measure telomerase activity directly using a Telomeric Repeat Amplification Protocol (TRAP) assay and assess changes in telomere length via Quantitative PCR (qPCR) or Quantitative Fluorescence In Situ Hybridization (Q-FISH).
-
Off-Target Assessment:
-
Use a catalytically inactive mutant of TERT as a control. If the observed effect persists in cells expressing the inactive TERT and treated with this compound, it is likely an off-target effect independent of telomere elongation.
-
Perform RNA-sequencing or microarray analysis to identify global changes in gene expression. Focus on pathways like Wnt, NF-κB, and cell cycle regulation.[1][6]
-
Conduct pathway-specific reporter assays (e.g., for NF-κB or β-catenin/TCF) to directly measure the activation of these potential off-target pathways.
-
Troubleshooting Guide
Issue 1: Unexpected Increase in Cell Proliferation and Altered Morphology
-
Potential Cause: While increased proliferation can be an on-target effect of overcoming senescence, excessive proliferation or significant morphological changes may indicate off-target activation of oncogenic pathways like Wnt/β-catenin or c-Myc.[1][3][6] TERT is known to form a positive feedback loop with c-Myc and act as a transcriptional modulator for Wnt target genes.[1][5]
-
Troubleshooting Steps:
-
Cell Cycle Analysis: Perform flow cytometry to analyze cell cycle distribution. An abnormal accumulation in S or G2/M phases could indicate off-target cell cycle checkpoint disruption.
-
Western Blot: Probe for key proteins in the Wnt/β-catenin pathway (e.g., active β-catenin, Cyclin D1) and for c-Myc. An increase in these proteins would suggest off-target pathway activation.
-
Dose-Response Curve: Perform a dose-response experiment. Off-target effects may only appear at higher concentrations of this compound. Determine the lowest effective concentration for on-target telomerase activation to minimize off-target signaling.
-
Issue 2: Pro-inflammatory Response Observed Post-Treatment
-
Potential Cause: TERT has been shown to interact with the p65 subunit of NF-κB and localize to the promoters of NF-κB target genes, such as pro-inflammatory cytokines (e.g., IL-6, TNF-α).[1][3] this compound may be inadvertently promoting a pro-inflammatory state through this non-canonical interaction.
-
Troubleshooting Steps:
-
Cytokine Profiling: Use an ELISA array or multiplex bead assay to quantify the secretion of key pro-inflammatory cytokines.
-
NF-κB Reporter Assay: Transfect cells with an NF-κB luciferase reporter plasmid before treatment with this compound to directly measure pathway activation.
-
Inhibitor Co-treatment: Co-treat cells with this compound and a specific NF-κB inhibitor (e.g., BAY 11-7082). If the inflammatory phenotype is rescued, it confirms the involvement of the NF-κB pathway.
-
Issue 3: Altered Mitochondrial Respiration and Increased Resistance to Apoptosis
-
Potential Cause: TERT localizes to mitochondria and can enhance mitochondrial function, reduce ROS, and protect mitochondrial DNA (mtDNA).[4][9] This can lead to increased chemoresistance.[4] this compound may be enhancing these protective, non-canonical functions, making cells resistant to apoptotic stimuli.
-
Troubleshooting Steps:
-
Mitochondrial Function Assays: Use assays like the Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).
-
ROS Measurement: Quantify cellular ROS levels using probes like DCFDA or MitoSOX Red via flow cytometry or fluorescence microscopy.
-
Apoptosis Assay: Induce apoptosis using a standard agent (e.g., staurosporine (B1682477) or etoposide) in the presence and absence of this compound. Measure cell viability (e.g., with Annexin V/PI staining) to determine if the activator confers resistance.
-
Quantitative Data Summary
The following tables summarize potential off-target activities of this compound observed during pre-clinical characterization.
Table 1: Off-Target Signaling Pathway Activation Profile
| Pathway | Reporter Assay Readout (Fold Change vs. Vehicle) | Key Gene Upregulation (qRT-PCR, Fold Change) |
|---|---|---|
| On-Target (TERT) | N/A | hTERT: 4.5 ± 0.8 |
| NF-κB | 3.2 ± 0.6 | IL-6: 3.9 ± 0.7 |
| Wnt/β-catenin | 2.8 ± 0.5 | CCND1 (Cyclin D1): 2.5 ± 0.4 |
| c-Myc | N/A | MYC: 2.1 ± 0.3 |
| PI3K/Akt | N/A | p-Akt (S473)/Total Akt: 1.9 ± 0.4 (Western Blot) |
Data are presented as mean ± SD from n=3 independent experiments in primary human fibroblasts treated with 10 µM this compound for 24 hours.
Table 2: Kinase Inhibitory Profile (Ki, nM)
| Kinase | This compound (Ki, nM) |
|---|---|
| GSK3β | > 10,000 |
| ROCK1 | > 10,000 |
| CDK2/cyclin A | 8,500 |
| AURKA | 7,200 |
| PLK1 | > 10,000 |
This table shows the inhibitory constant (Ki) for this compound against a panel of common kinases to screen for direct off-target inhibition. High Ki values indicate low potential for direct inhibition.
Experimental Protocols
Protocol 1: NF-κB Reporter Assay for Off-Target Pathway Activation
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Cell Seeding: Seed 2x10^4 cells per well in a 96-well white, clear-bottom plate. Allow cells to adhere overnight.
-
Transfection: Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate for 24 hours to allow for plasmid expression.
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Treatment: Replace the medium with fresh medium containing this compound at various concentrations (e.g., 0.1, 1, 10 µM), a vehicle control (e.g., 0.1% DMSO), and a positive control (e.g., 10 ng/mL TNF-α).
-
Incubation: Incubate for an additional 18-24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system on a plate luminometer.
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Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in normalized activity relative to the vehicle control.
Visualizations
Caption: Intended mechanism of this compound to prevent senescence.
Caption: TERT as a co-factor for NF-κB-mediated transcription.
Caption: A logical workflow for diagnosing off-target effects.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Non-canonical Functions of Telomerase Reverse Transcriptase: Emerging Roles and Biological Relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Non-canonical Roles of Telomerase: Unraveling the Imbroglio [frontiersin.org]
- 4. Fundamental insights into the interaction between telomerase/TERT and intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple Actions of Telomerase Reverse Transcriptase in Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-canonical roles of canonical telomere binding proteins in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Telomerase Reverse Transcriptase (TERT) in Action: Cross-Talking with Epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
stability of TERT activator-1 in culture medium over time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of TERT Activator-1 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule that promotes the transcription of the Telomerase Reverse Transcriptase (TERT) gene.[1] It achieves this by activating the MEK/ERK/AP-1 signaling cascade, which leads to the recruitment of the transcription factor FOS to the TERT promoter, thereby upregulating TERT expression.[1]
Q2: What are the expected cellular effects of this compound treatment?
A2: Treatment of cells with this compound is expected to increase TERT mRNA and protein levels.[2] This can lead to enhanced telomerase activity, which may help in reducing cellular senescence and promoting cell proliferation. In specific cell types, such as neurons, it has been shown to promote adult neurogenesis.[1]
Q3: What is the recommended working concentration for this compound in cell culture?
A3: The optimal working concentration of this compound can vary depending on the cell type and the specific experimental endpoint. Published studies have used concentrations in the range of 0-10 µM for up to 4 hours to observe TERT transcription activation in MRC-5 cells.[1] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How should I prepare and store stock solutions of this compound?
A4: this compound is typically soluble in DMSO.[3][4] Prepare a concentrated stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO. To avoid repeated freeze-thaw cycles, which can lead to compound degradation, it is best to aliquot the stock solution into small, single-use volumes and store them at -80°C. When stored properly, stock solutions in DMSO are generally stable for up to one year.[3]
Q5: Is this compound stable in cell culture medium?
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no biological effect | Compound Instability/Degradation: this compound may be degrading in the cell culture medium over the course of the experiment. | - Perform a stability study of the compound in your specific medium and under your experimental conditions (see Experimental Protocols).- Consider refreshing the medium with freshly diluted this compound for long-term experiments. |
| Incorrect Concentration: The concentration used may be too low to elicit a response in your cell type. | - Perform a dose-response experiment to determine the optimal effective concentration for your specific cell line and endpoint. | |
| Poor Cell Permeability: The compound may not be efficiently entering the cells. | - While this compound is a small molecule expected to be cell-permeable, this can vary between cell types. If permeability is a concern, consult literature for similar compounds or consider alternative delivery methods (not standard for this compound). | |
| Cell Line Unresponsiveness: The cell line may lack the necessary signaling components (e.g., functional MEK/ERK/AP-1 pathway) to respond to this compound. | - Confirm the expression and activity of key pathway components in your cell line via western blot or other relevant assays. | |
| High Cellular Toxicity | High Concentration: The concentration of this compound may be too high, leading to off-target effects and cytotoxicity. | - Perform a dose-response curve to identify the optimal concentration that provides the desired biological effect with minimal toxicity. |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | - Ensure the final concentration of DMSO in the cell culture medium is below the toxic threshold for your cell line (typically <0.5%).[5] Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity. | |
| Compound Precipitation: The compound may be precipitating out of solution in the culture medium, leading to inconsistent results and potential toxicity. | - Visually inspect the culture medium for any signs of precipitation after adding this compound.- Ensure the final concentration does not exceed its solubility limit in the medium. | |
| Variability between Replicates | Inconsistent Compound Concentration: Errors in pipetting or serial dilutions. | - Use calibrated pipettes and ensure thorough mixing when preparing dilutions. |
| Uneven Cell Seeding: Variations in cell number across wells can lead to different responses. | - Ensure a single-cell suspension and proper mixing before seeding cells into plates. | |
| Edge Effects in Multi-well Plates: Evaporation from wells on the outer edges of a plate can concentrate the compound and affect cell growth. | - Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or medium to maintain humidity. |
Data Presentation
Table 1: Stability of a Representative Small Molecule Activator in Cell Culture Media
Disclaimer: The following data is representative and intended to illustrate how stability data for a small molecule activator might be presented. Actual stability of this compound may vary and should be determined experimentally.
| Time (Hours) | Concentration in DMEM + 10% FBS (% Remaining) | Concentration in RPMI-1640 + 10% FBS (% Remaining) |
| 0 | 100% | 100% |
| 2 | 98% | 95% |
| 8 | 92% | 88% |
| 24 | 85% | 75% |
| 48 | 70% | 55% |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a general procedure to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
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Cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% Fetal Bovine Serum (FBS)
-
DMSO (anhydrous, high-purity)
-
Sterile microcentrifuge tubes or multi-well plates
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Incubator (37°C, 5% CO₂)
-
HPLC-MS system
-
Acetonitrile (B52724) (ice-cold)
Procedure:
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Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution in pre-warmed cell culture medium (with and without 10% FBS) to the final desired working concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic (e.g., ≤0.1%).
-
Time Zero (T=0) Sample: Immediately after preparing the working solution, take an aliquot (e.g., 100 µL). This will serve as your T=0 reference.
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Incubation: Dispense the remaining working solution into sterile microcentrifuge tubes or wells of a plate and place them in a 37°C incubator with 5% CO₂.
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Time-Course Sampling: At predetermined time points (e.g., 2, 8, 24, and 48 hours), remove an aliquot (e.g., 100 µL) from the incubator.
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Sample Quenching: To stop any further degradation, immediately add 3 volumes of ice-cold acetonitrile to each collected aliquot (including the T=0 sample). This will also precipitate proteins from the serum.
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Protein Precipitation: Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
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Sample Analysis: Carefully transfer the supernatant to HPLC vials for analysis by a validated HPLC-MS method to determine the concentration of this compound.
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Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for stability assessment.
References
how to minimize TERT activator-1 induced toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize potential toxicity induced by TERT Activator-1, also known as TERT Activator Compound (TAC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (TAC) and how does it work?
This compound (TAC) is a small molecule that has been shown to increase the transcription of the Telomerase Reverse Transcriptase (TERT) gene.[1] It achieves this by activating the MEK/ERK/AP-1 signaling cascade, which leads to the recruitment of transcription factors to the TERT promoter.[2] Beyond its primary role in promoting telomere synthesis, TERT activation by TAC has been linked to the reduction of cellular senescence and systemic inflammation in aged mice.[1][2]
Q2: Is this compound (TAC) known to be toxic?
Preclinical studies in naturally aged mice have reported that TAC administration did not result in evident toxicity or an increased risk of cancer.[2][3] Some studies have explicitly stated "no obvious negative side effects".[1] However, as with any bioactive small molecule, it is crucial for researchers to independently assess potential cytotoxicity in their specific experimental models. The activation of telomerase is a hallmark of many cancers, which necessitates careful long-term safety evaluation.[4]
Q3: What are the potential sources of toxicity from a small molecule activator like TAC?
Potential toxicity from a small molecule like TAC could arise from several factors:
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On-target effects: Over-activation of the intended pathway could lead to unintended downstream consequences.
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Off-target effects: The compound could interact with other cellular targets, particularly kinases, due to structural similarities in binding sites.[5][6][7] This is a known consideration for compounds that modulate kinase signaling pathways.[5][6]
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Metabolic byproducts: The metabolism of the compound by cells could generate toxic byproducts.[8]
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Compound stability and solubility: Poor solubility can lead to compound precipitation, causing physical stress or cell death, which can be misinterpreted as direct cytotoxicity.[9]
Q4: What are the first steps to take if I observe unexpected cytotoxicity?
If you observe unexpected levels of cell death, consider the following initial troubleshooting steps:
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Confirm the phenotype: Use a secondary, different type of cytotoxicity assay to validate your initial findings (e.g., if you used an MTT assay, try an LDH release assay).
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Perform a dose-response analysis: Determine if the toxicity is dose-dependent. This can help to establish a therapeutic window for your experiments.
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Evaluate compound solubility: Visually inspect your culture medium for any signs of compound precipitation, especially at higher concentrations.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you may encounter during your experiments with this compound (TAC).
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death observed even at low concentrations of TAC. | The specific cell line being used may be particularly sensitive to perturbations in the MEK/ERK pathway or may have unique off-target vulnerabilities. | 1. Titrate the compound concentration: Perform a comprehensive dose-response curve to identify the lowest effective concentration. 2. Use a different cell line: If possible, test the compound on a panel of cell lines to determine if the observed toxicity is cell-type specific. 3. Assess apoptosis markers: Use assays like Annexin V staining or Caspase-3 activity assays to determine if the cell death is programmed.[7] |
| Inconsistent results between different cytotoxicity assays (e.g., MTT vs. LDH). | The compound may be interfering with the assay chemistry or affecting cellular metabolism without causing immediate cell death. MTT assays measure metabolic activity, which can be altered without loss of membrane integrity (which is what LDH assays measure).[9] | 1. Understand the mechanism of each assay: Choose assays that measure different aspects of cell health (metabolism, membrane integrity, apoptosis). 2. Investigate mitochondrial effects: Consider assays that specifically measure mitochondrial toxicity or the production of reactive oxygen species (ROS).[15][16][17][18] |
| High variability in results between replicate wells or experiments. | Inconsistent cell seeding, pipetting errors, or "edge effects" in multi-well plates can introduce significant variability.[10][12] | 1. Standardize cell handling: Use cells within a consistent passage number range and ensure a uniform single-cell suspension before seeding. 2. Improve pipetting technique: Use calibrated pipettes and consider reverse pipetting for viscous solutions. Prepare master mixes for reagents.[10] 3. Mitigate plate edge effects: Avoid using the outer wells of your plates for experimental samples. Fill them with sterile buffer or media instead.[12] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess and characterize potential cytotoxicity.
Table 1: Summary of Key Experimental Parameters
| Experiment | Purpose | Typical Concentration Range of TAC to Test | Typical Incubation Time |
| MTT Assay | Assess cell viability via metabolic activity. | 0.1 µM - 100 µM | 24 - 72 hours |
| LDH Release Assay | Quantify cell death via membrane integrity loss. | 0.1 µM - 100 µM | 24 - 72 hours |
| Annexin V/PI Staining | Differentiate between apoptotic and necrotic cells. | 1 µM - 50 µM | 12 - 48 hours |
| Caspase-3 Activity Assay | Measure the activity of a key executioner caspase in apoptosis. | 1 µM - 50 µM | 6 - 24 hours |
| ROS Production Assay | Detect oxidative stress. | 1 µM - 50 µM | 1 - 24 hours |
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cell viability based on the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases.[19][20][21][22]
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of TAC in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include untreated and vehicle-treated (e.g., DMSO) control wells.
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
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MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
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Incubation with MTT: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the purple formazan crystals.[22]
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Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
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Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised plasma membranes.[23][24][25][26][27]
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Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer, such as Triton X-100).[24]
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Incubation: Incubate the plate for the desired exposure time.
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Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[25] Carefully transfer a portion of the supernatant (e.g., 50-100 µL) to a new 96-well plate.
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LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions of a commercial kit. Add the reaction mixture to each well containing the supernatant.
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Incubation with Reaction Mix: Incubate the plate at room temperature for 30 minutes, protected from light.
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Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[28][29][30][31]
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Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with TAC for the desired time.
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Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE or Accutase.
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Washing: Wash the cells once with cold 1X PBS.
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Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
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Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.
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Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.
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Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound (TAC).
Caption: Hypothetical pathways of small molecule-induced toxicity.
Caption: Experimental workflow for cytotoxicity assessment.
References
- 1. epigenie.com [epigenie.com]
- 2. TERT activation targets DNA methylation and multiple aging hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. en.longevitywiki.org [en.longevitywiki.org]
- 4. A promising new TERT activator: unraveling the molecular mechanisms behind its natural aging mitigation | EurekAlert! [eurekalert.org]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Mechanisms of Cytotoxicity | Medicinal Chemistry [medchem.ku.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. cellgs.com [cellgs.com]
- 12. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. promegaconnections.com [promegaconnections.com]
- 15. Validation of a HTS-amenable assay to detect drug-induced mitochondrial toxicity in the absence and presence of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. mdpi.com [mdpi.com]
- 18. Mitochondrial Toxicity Detection - Creative Proteomics [creative-proteomics.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 23. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 24. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 27. cellbiologics.com [cellbiologics.com]
- 28. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 29. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 30. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 31. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
addressing solubility issues of TERT activator-1 in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with TERT activator-1 in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol, but it is insoluble in water.[1] For experimental purposes, it is recommended to first prepare a concentrated stock solution in 100% DMSO.
Q2: I observed precipitation when I diluted my this compound DMSO stock solution in my aqueous cell culture medium. What is the cause and how can I prevent this?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound.[2] It occurs when the compound's concentration exceeds its solubility limit in the aqueous medium upon dilution of the DMSO.[2][3] To prevent this, it is crucial to ensure the final DMSO concentration in your culture medium is kept low (typically ≤ 0.5%) and to employ a stepwise dilution strategy.[4]
Q3: What is the recommended method for preparing a working solution of this compound for in vitro cell-based assays?
A3: To minimize precipitation, it is advisable to perform a serial dilution of the high-concentration DMSO stock solution into pre-warmed (37°C) cell culture medium.[2][3] Add the stock solution dropwise while gently vortexing the medium to ensure rapid and even dispersion.[5][6]
Q4: Can I use sonication or heating to dissolve this compound?
A4: Yes, for the initial preparation of the DMSO stock solution, gentle warming at 37°C and brief sonication can aid in complete dissolution.[2][7] However, for the final dilution in aqueous media, these methods are less effective and may not prevent precipitation.
Q5: Are there any alternative formulation strategies to improve the solubility of this compound for in vivo studies?
A5: Yes, for in vivo applications, co-solvents are commonly used. Formulations often consist of a mixture of DMSO, Polyethylene glycol 300 (PEG300), Tween 80, and saline.[2] These co-solvents help to maintain the solubility of hydrophobic compounds in an aqueous environment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution in aqueous media | The final concentration of this compound exceeds its aqueous solubility. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.[2][3] |
| Rapid solvent exchange from DMSO to the aqueous medium. | Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in a smaller volume of pre-warmed medium before preparing the final working solution. Add the compound dropwise while gently vortexing.[2][5] | |
| Precipitate forms over time in the incubator | Temperature fluctuations affecting solubility. | Always use pre-warmed (37°C) cell culture media for dilutions and minimize the time culture vessels are outside the incubator.[2][3] |
| Interaction with media components. | Prepare fresh working solutions immediately before each experiment. Avoid storing diluted solutions. | |
| Cloudy or turbid appearance of the final solution | Fine particulate precipitation. | Visually inspect the solution after preparation. If cloudiness persists even at low concentrations, consider using a different formulation with co-solvents for in vitro studies, ensuring solvent toxicity is evaluated. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Concentration | Notes |
| DMSO | Soluble | Up to 100 mM | Recommended for preparing high-concentration stock solutions.[1] |
| Ethanol | Soluble | Up to 100 mM | An alternative to DMSO for stock solution preparation.[1] |
| Water | Insoluble | - | This compound is not soluble in aqueous solutions alone. |
Table 2: Example Formulations for In Vivo Studies
| Formulation Composition | Achievable Concentration | Preparation Notes |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | ≥ 2.5 mg/mL (7.54 mM) | Add solvents sequentially and ensure the solution is clear before adding the next. Sonication and gentle heating may be required.[3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.54 mM) | A clear solution can be achieved with this formulation.[3] |
| 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | 3.3 mg/mL (9.95 mM) | Prepare a clarified DMSO stock solution first and then add the other components sequentially with thorough mixing. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
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Materials: this compound powder (MW: 331.77 g/mol ), anhydrous cell culture-grade DMSO, sterile microcentrifuge tubes, vortex mixer, and a water bath sonicator.
-
Procedure: a. Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of 10 mM stock, weigh out 3.3177 mg of this compound. b. Add the weighed this compound powder to a sterile microcentrifuge tube. c. Add the calculated volume of 100% DMSO to the tube. d. Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.[7] e. If the compound is not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes.[7] f. Visually inspect the solution to ensure it is clear and free of any particulates. g. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Materials: 10 mM this compound stock solution in DMSO, complete cell culture medium (pre-warmed to 37°C), sterile tubes.
-
Procedure: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. To prepare a 10 µM working solution, you will perform a 1:1000 dilution. c. Stepwise Dilution: i. Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed culture medium. This creates a 100 µM solution. Vortex gently. ii. Prepare the final working solution by adding 10 µL of the 100 µM intermediate solution to 90 µL of pre-warmed culture medium. This results in a final concentration of 10 µM with a final DMSO concentration of 0.1%. d. Alternatively, for larger volumes, add the required volume of the DMSO stock solution dropwise to the pre-warmed medium while gently swirling or vortexing.[5][6] e. Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
References
Validation & Comparative
A Comparative Guide to TERT Activator-1 and Other Telomerase Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of TERT activator-1 (also known as TERT activator compound or TAC), a novel small-molecule telomerase activator, with other known telomerase modulators, including TA-65, GRN510, and the telomerase inhibitor Imetelstat (B1513024). The information is intended for researchers, scientists, and drug development professionals interested in the field of telomere biology and its therapeutic applications.
Executive Summary
Telomerase, a reverse transcriptase that maintains telomere length, is a key target in aging and disease. While its inhibition is a strategy in cancer therapy, its activation holds promise for age-related conditions. This guide compares this compound, a synthetic small molecule, with the natural product-derived activators TA-65 and GRN510, and the clinical-stage telomerase inhibitor Imetelstat. This compound distinguishes itself by its well-defined mechanism of action, directly upregulating TERT transcription via the MEK/ERK/AP-1 signaling cascade. While direct head-to-head comparative studies are limited, this guide synthesizes available preclinical data to offer an objective overview of their respective mechanisms and reported efficacies.
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics and reported quantitative effects of this compound, TA-65, GRN510, and Imetelstat based on available preclinical and clinical data. It is important to note that the experimental conditions under which these data were generated may vary, precluding a direct, definitive comparison of potency.
| Feature | This compound (TAC) | TA-65 | GRN510 | Imetelstat (GRN163L) |
| Type | Small Molecule Telomerase Activator | Natural Product-derived Telomerase Activator | Small Molecule Telomerase Activator (Cycloastragenol) | Oligonucleotide Telomerase Inhibitor |
| Mechanism of Action | Upregulates TERT transcription via the MEK/ERK/AP-1 signaling cascade[1] | Increases TERT mRNA expression[2][3] | Activates telomerase; mechanism may not solely involve TERT upregulation | Competitive inhibitor; binds to the RNA component of telomerase (hTR)[4][5] |
| Reported Telomerase Activation | Dose-dependent increase in TERT transcription in MRC-5 cells (0-10 μM)[1] | ~2-fold increase in telomerase activity in mouse embryonic fibroblasts[6] | 2-4 fold increase in telomerase activity in hematopoietic progenitors and in vivo in mouse bone marrow and lung tissue[7] | IC50 of ~0.45μM for telomerase inhibition in GBM tumor-initiating cells[4] |
| Effect on Telomere Length | Promotes telomere synthesis in primary human cells and aged mice | Elongates short telomeres in a telomerase-dependent manner in mouse embryonic fibroblasts[2][6]. In a human study, low-dose TA-65 led to a significant increase in telomere length over 12 months (530 ± 180 bp)[8] | ~15% (~3.0 Kb) increase in telomere length in the lungs of mice treated with 10 mg/kg/d[9] | Progressive telomere shortening in cancer cells with long-term treatment[4][5][10][11] |
| Key Preclinical/Clinical Findings | Reduces cellular senescence, suppresses p16Ink4a, alleviates neuroinflammation, and improves cognitive and neuromuscular function in aged mice[1] | Improves certain health-span indicators in mice, including glucose tolerance and skin fitness, without increasing cancer incidence[2]. | Suppresses bleomycin-induced lung fibrosis in mice in a telomerase-dependent manner[7][9] | Demonstrates clinical activity in myelodysplastic syndromes and myelofibrosis[4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language for use with Graphviz.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Generalized Experimental Workflow for Assessing Telomerase Activators
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The telomerase activator TA-65 elongates short telomeres and increases health span of adult/old mice without increasing cancer incidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. The Telomerase Antagonist Imetelstat Efficiently Targets Glioblastoma Tumor-Initiating Cells Leading to Decreased Proliferation and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Telomerase inhibitor imetelstat has preclinical activity across the spectrum of non-small cell lung cancer oncogenotypes in a telomere length dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. A novel telomerase activator suppresses lung damage in a murine model of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Natural Product Telomerase Activator Lengthens Telomeres in Humans: A Randomized, Double Blind, and Placebo Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Telomerase Activator Suppresses Lung Damage in a Murine Model of Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. The telomerase inhibitor imetelstat alone, and in combination with trastuzumab, decreases the cancer stem cell population and self-renewal of HER2+ breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TERT Activator-1 and Other Telomerase Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TERT activator-1 (also known as TERT activator compound or TAC), a novel small-molecule activator of telomerase reverse transcriptase (TERT), with other known telomerase activators. The information presented herein is intended to assist researchers in making informed decisions for their studies on aging, cellular senescence, and age-related diseases.
Introduction to TERT Activators
Telomerase is a ribonucleoprotein enzyme that adds telomeric repeat sequences to the ends of chromosomes, thus counteracting the telomere shortening that occurs with each cell division.[1] In most somatic cells, the expression of TERT, the catalytic subunit of telomerase, is repressed.[2] The reactivation of TERT is a key mechanism for extending the lifespan of cells and has emerged as a promising therapeutic strategy for age-related disorders.[1] TERT activators are compounds that aim to increase the activity of telomerase, primarily by upregulating the expression or enhancing the function of TERT.[1]
This compound (TAC) is a recently identified small molecule that promotes TERT transcription.[3] This guide provides a dose-response analysis of this compound in comparison to other commercially available or naturally occurring TERT activators, supported by experimental data and detailed protocols.
Mechanism of Action: this compound
This compound upregulates the transcription of the TERT gene by activating the MEK/ERK/AP-1 signaling cascade.[3] This leads to increased levels of TERT mRNA and subsequently, the TERT protein, resulting in enhanced telomerase activity.
Dose-Response Analysis: A Comparative Overview
This section presents available dose-response data for this compound and its alternatives. It is important to note that direct comparative studies under identical experimental conditions are limited.
This compound (TAC)
While it has been reported that TAC boosts TERT mRNA levels in primary human fibroblasts in a dose-dependent manner, specific quantitative data from peer-reviewed publications is not yet available in a structured table format.[4] The effective in vitro concentration range is reported to be 0-10 µM.[3]
Alternative TERT Activators
Several other compounds have been identified as TERT activators. The following tables summarize the available dose-response data for some of the most well-studied alternatives.
Table 1: Dose-Response of TA-65 on Telomerase Activity
| Concentration/Dose | Cell Type/Model | Effect on Telomerase Activity | Reference |
| 1 µM | Mouse Embryonic Fibroblasts | Time-dependent increase | [5] |
| 10 µM | Mouse Embryonic Fibroblasts | Time-dependent increase (higher effect at 24h) | [5] |
| 5-10 mg/day (initial) | Human (in vivo) | 2- to 3-fold increase | [2] |
| 25-50 mg/day (maintenance) | Human (in vivo) | 2- to 3-fold increase | [2] |
Table 2: Dose-Response of Oleanolic Acid (OA) and Maslinic Acid (MA) on Telomerase Activity
| Compound | Concentration | Cell Type | Fold Increase in Telomerase Activity | Reference |
| Oleanolic Acid (OA) | 1 µg/ml | Human PBMCs | ~6-fold | [3] |
| Maslinic Acid (MA) | 10 µg/ml | Human PBMCs | ~2-fold | [3] |
Experimental Protocols
To facilitate the independent evaluation and comparison of TERT activators, detailed protocols for key experiments are provided below.
TERT mRNA Quantification by RT-qPCR
This protocol is essential for assessing the direct effect of this compound on its target.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of concentrations of the TERT activator or vehicle control for a specified period (e.g., 24-48 hours).
-
RNA Isolation: Harvest the cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for TERT and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green-based qPCR master mix.
-
TERT Forward Primer: 5'-CGGAAGAGTGTCTGGAGCAA-3'
-
TERT Reverse Primer: 5'-GGATGAAGCGGAGTCTGGA-3'
-
Perform qPCR using a real-time PCR system with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
-
Data Analysis: Calculate the relative expression of TERT mRNA using the ΔΔCt method, normalizing to the reference gene expression.
Telomerase Activity Assay (TRAP Assay)
The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based method to measure telomerase activity.
Protocol:
-
Cell Lysate Preparation: Harvest cells and prepare cell extracts in a suitable lysis buffer (e.g., CHAPS lysis buffer). Determine the protein concentration of the lysate using a protein assay (e.g., Bradford assay).
-
Telomerase Extension: In a PCR tube, combine the cell extract with a reaction mixture containing a TS primer (a substrate for telomerase), dNTPs, and reaction buffer. Incubate at room temperature for 20-30 minutes to allow telomerase to add telomeric repeats to the TS primer.
-
PCR Amplification: Add a reverse primer (e.g., ACX primer) and Taq polymerase to the reaction mixture. Perform PCR to amplify the telomerase-extended products.
-
Detection: Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE) and visualize with a DNA stain (e.g., SYBR Gold). The presence of a characteristic ladder of bands indicates telomerase activity.
-
Quantification: Densitometry can be used to quantify the intensity of the TRAP ladder for a semi-quantitative analysis of telomerase activity.
ERK Phosphorylation Assay (Western Blot)
This assay is used to confirm the activation of the MEK/ERK pathway, the upstream signaling cascade for this compound.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the TERT activator for a short period (e.g., 15-60 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
Conclusion
This compound (TAC) represents a promising new tool for research into aging and cellular rejuvenation. Its well-defined mechanism of action, targeting the transcriptional activation of TERT, distinguishes it from some other activators. While quantitative, direct comparative dose-response data with other activators is still emerging, the provided protocols will enable researchers to perform their own comprehensive evaluations. The selection of a TERT activator should be guided by the specific research question, cell type or model system, and the desired mode of action. Careful dose-response studies are crucial for determining the optimal concentration for achieving the desired biological effect while minimizing potential off-target effects.
References
- 1. epigenie.com [epigenie.com]
- 2. Activating molecular target reverses multiple hallmarks of aging | MD Anderson Cancer Center [mdanderson.org]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. The telomerase activator TA-65 elongates short telomeres and increases health span of adult/old mice without increasing cancer incidence - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement of TERT Activator-1 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TERT activator-1 (also known as TAC - TERT Activator Compound) with other alternative telomerase activators. We present supporting experimental data and detailed protocols to enable researchers to effectively confirm target engagement in a cellular context.
Introduction to TERT Activation
Telomerase reverse transcriptase (TERT) is the catalytic subunit of the enzyme telomerase, which is crucial for maintaining telomere length and, consequently, cellular replicative capacity.[1] In most somatic cells, the TERT gene is repressed.[2] The activation of TERT is a key mechanism for overcoming cellular senescence and is a hallmark of stem cells and the majority of cancer cells.[2][3] TERT activators are small molecules that can upregulate the expression or activity of TERT, offering potential therapeutic applications in age-related diseases and regenerative medicine. This compound (TAC) is a novel small-molecule that upregulates TERT transcription via the MEK/ERK/AP-1 signaling cascade.[4][5]
Comparative Analysis of TERT Activators
To objectively assess the efficacy of this compound, it is essential to compare its performance against other known TERT activators. This section provides a comparative summary of this compound and selected alternatives based on their mechanism and reported effects.
| Activator | Mechanism of Action | Reported Cellular Effects | Key Quantitative Data |
| This compound (TAC) | Upregulates TERT transcription via the MEK/ERK/AP-1 signaling cascade.[6][4][5] | Doubles TERT mRNA within hours in human fibroblasts; promotes telomere synthesis; reduces cellular senescence and inflammation.[4][7] | ~2-fold increase in TERT mRNA.[4] |
| GRN510 | Small molecule activator (mechanism not fully detailed in the provided results). | Leads to a 2-4 fold increase in telomerase activity ex vivo and in vivo.[2] | 2 to 4-fold increase in telomerase activity.[2] |
| TA-65 (from Astragalus membranaceus) | Triterpenoid saponin (B1150181) compound.[2] | Activates telomerase, with the highest activity observed at specific concentrations.[1] | ~2-fold increase in telomerase activity.[1] |
| Oleanolic Acid (OA) | Natural compound. | Significantly increases telomerase activity in peripheral blood mononuclear cells (PBMCs).[1] | ~6-fold increase in telomerase activity at 1 µg/ml.[1] |
| Maslinic Acid (MA) | Natural compound. | Increases telomerase activity in PBMCs.[1] | ~2-fold increase in telomerase activity at 10 µg/ml.[1] |
Experimental Protocols for Target Engagement Confirmation
Confirming that a TERT activator engages its target in cells requires a multi-faceted approach. Below are detailed protocols for key experiments to measure TERT mRNA expression, TERT protein levels, and telomerase activity.
Quantification of TERT mRNA Expression by quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the change in TERT gene expression following treatment with a TERT activator.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and treat with the TERT activator (e.g., this compound) at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
RNA Isolation: Extract total RNA from the treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent, following the manufacturer's instructions.[8]
-
DNase Treatment (Optional but Recommended): Treat the extracted RNA with RNase-free DNase to remove any contaminating genomic DNA.[9]
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit (e.g., SuperScript II Reverse Transcriptase, Invitrogen) with oligo(dT) or random hexamer primers.[8]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for TERT and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.[10][11]
-
qPCR Cycling: Perform the qPCR reaction using a real-time PCR system with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[9][11]
-
Data Analysis: Calculate the relative expression of TERT mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.
Assessment of TERT Protein Levels by Western Blot
Objective: To determine the effect of the TERT activator on the expression of the TERT protein.
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[12][13]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size on an SDS-polyacrylamide gel.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for TERT overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Measurement of Telomerase Activity using the Telomeric Repeat Amplification Protocol (TRAP) Assay
Objective: To measure the enzymatic activity of telomerase in cell extracts.
Protocol:
-
Cell Lysate Preparation: Prepare cell extracts from treated and control cells in an ice-cold lysis buffer (e.g., CHAPS or NP-40 lysis buffer).[16][17]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Telomerase Extension: Incubate a defined amount of cell extract with a TS primer (a non-telomeric oligonucleotide) and dNTPs. Telomerase in the extract will add telomeric repeats to the 3' end of the TS primer.[18]
-
PCR Amplification: Amplify the extension products by PCR using the TS primer and a reverse primer (e.g., ACX primer).[18][19]
-
Detection of PCR Products: Separate the PCR products on a non-denaturing polyacrylamide gel and visualize them by staining with a DNA dye like SYBR Green or ethidium (B1194527) bromide. Telomerase activity is indicated by a characteristic ladder of 6-bp repeats.[20]
-
Data Quantification (Optional for qTRAP): For a quantitative analysis, a real-time PCR-based TRAP (qTRAP) assay can be performed.
Visualizing the Pathway and Workflow
This compound Signaling Pathway
Caption: this compound Signaling Pathway.
Experimental Workflow for Target Engagement
Caption: Experimental Workflow for Target Engagement.
References
- 1. Discovery of potent telomerase activators: Unfolding new therapeutic and anti-aging perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Telomerase Reverse Transcriptase (TERT) in Action: Cross-Talking with Epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A promising new TERT activator: unraveling the molecular mechanisms behind its natural aging mitigation | EurekAlert! [eurekalert.org]
- 5. A promising new TERT activator: unraveling the molecular mechanisms behind its natural aging mitigation [journal.hep.com.cn]
- 6. selleckchem.com [selleckchem.com]
- 7. Activating molecular target reverses multiple hallmarks of aging | MD Anderson Cancer Center [mdanderson.org]
- 8. stackscientific.nd.edu [stackscientific.nd.edu]
- 9. mcgill.ca [mcgill.ca]
- 10. Preliminary development of an assay for detection of TERT expression, telomere length, and telomere elongation in single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
- 12. origene.com [origene.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. bejerano.stanford.edu [bejerano.stanford.edu]
- 15. med.unc.edu [med.unc.edu]
- 16. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. telomer.com.tr [telomer.com.tr]
- 18. Non-Radioactive Assay Methods for the Assessment of Telomerase Activity and Telomere Length - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to TERT Activator-1 and Other Telomerase Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of TERT activator-1 (TAC), a novel small-molecule activator of telomerase reverse transcriptase (TERT), with other known TERT activators, TA-65 and GRN510. The information is compiled from preclinical studies to assist in evaluating their potential therapeutic applications.
Introduction to TERT Activation
Telomerase is a ribonucleoprotein enzyme that adds telomeric repeat sequences to the ends of chromosomes, thus compensating for the progressive telomere shortening that occurs during cell division. In most somatic cells, the catalytic subunit of telomerase, TERT, is repressed. The activation of TERT is a key mechanism for extending cellular lifespan and has potential applications in age-related diseases. However, as telomerase is reactivated in the majority of cancers, a critical consideration for any TERT-activating therapeutic is the potential risk of promoting tumorigenesis.[1][2] This guide focuses on the specificity and efficacy of this compound in comparison to other activators.
Mechanism of Action
This compound (TAC) is a small-molecule compound that upregulates TERT transcription.[3] It functions by activating the MEK/ERK/AP-1 signaling cascade.[3][4] This leads to the recruitment of the transcription factor FOS to AP-1 binding motifs on the TERT promoter, thereby initiating TERT expression.[5]
TA-65 is a natural product-derived small molecule from the root of Astragalus membranaceus.[6] It has been shown to increase TERT mRNA levels, suggesting a mechanism involving the upregulation of TERT expression.[6]
GRN510 is another small-molecule TERT activator. Its mechanism is also linked to the activation of telomerase, leading to telomere elongation.[7][8]
Comparative Efficacy: In Vivo Studies
The following table summarizes key quantitative data from preclinical studies on this compound, TA-65, and GRN510. It is important to note that these data are from separate studies and may not be directly comparable due to differences in experimental design, animal models, and methodologies.
| Parameter | This compound (TAC) | TA-65 | GRN510 |
| TERT mRNA Increase | Doubled TERT mRNA within hours in human fibroblasts.[5] | 10-fold increase in mTERT mRNA in the liver of aged mice after 3 months of dietary supplementation.[6] | Not explicitly quantified in the provided results. |
| Telomerase Activity | Not explicitly quantified in the provided results, but implied by downstream effects. | Approximately 2-fold increase in telomerase activity in mouse fibroblasts.[9] | 2-4 fold increase in telomerase activity in vivo in hematopoietic progenitors and lung tissue of mice.[8] |
| Telomere Lengthening | 8-12% increase in telomere restriction fragment length in aged mice after a six-month regimen.[5] | Statistically significant increase in telomere length in a human study with low-dose supplementation over 12 months.[10] | ~15% increase in mean Terminal Restriction Fragment (TRF) length in the lung tissue of mice.[7] |
| Cognitive & Neuromuscular Improvement | Improved performance in Morris water maze and on rotarod in aged mice.[5] | Showed a significant increase in stride width and a decrease in stride variability in a mouse model of Parkinson's disease.[11] | Not explicitly detailed in the provided results. |
| Reduction in Senescence Markers | Suppressed p16Ink4a and other senescence-associated secretory phenotype (SASP) components.[4] | Decreased percentage of critically short telomeres and DNA damage in mouse embryonic fibroblasts.[6] | Suppressed the accumulation of senescent cells in a mouse model of pulmonary fibrosis.[8] |
| Anti-inflammatory Effects | Serum IL-1β and IL-6 fell by more than 60% in aged mice.[5] | Not explicitly detailed in the provided results. | Not explicitly detailed in the provided results. |
| Dosage (in vivo) | 6 mg/kg; intraperitoneal injection in mice.[4] | Dietary supplementation in mice.[6] | 10 mg/kg/day in mice.[7] |
Specificity and Off-Target Effects
A critical aspect of any TERT activator is its specificity for TERT and its potential for off-target effects, including the risk of promoting cancer.
This compound (TAC): Studies have shown that the effects of TAC are dependent on the presence of telomerase, as it failed to rescue phenotypes in a late-generation Terc-knockout mouse model, indicating on-target specificity.[5] Importantly, long-term surveillance in aged cohorts treated with TAC revealed no excess tumors.[5]
TA-65: A study in mice reported that dietary supplementation with TA-65 did not significantly increase global cancer incidence.[6]
GRN510: The protective effects of GRN510 against induced lung fibrosis were shown to be dependent on telomerase activation, as co-treatment with a telomerase inhibitor, imetelstat (B1513024) (GRN163L), countered its effects.[7]
While these findings are promising, it is crucial to acknowledge that long-term safety and a comprehensive off-target profile for these compounds in humans are yet to be established.
Experimental Protocols
This compound In Vivo Study in Aged Mice
-
Animal Model: Aged C57BL/6 mice (26–27 months).
-
Treatment: Daily intraperitoneal injection of this compound (TAC) at a dosage of 6 mg/kg.[4]
-
Duration: Six months.[5]
-
Key Readouts:
-
Cognitive Function: Assessed using the Morris water maze.
-
Neuromuscular Function: Assessed using the rotarod performance test.[5]
-
Telomere Length: Measured by telomere restriction fragment (TRF) analysis.[5]
-
Gene Expression: TERT mRNA levels quantified by RT-qPCR.
-
Protein Levels: Senescence markers (e.g., p16Ink4a) and inflammatory cytokines (e.g., IL-1β, IL-6) measured by appropriate immunoassays.[4][5]
-
Histology: Analysis of hippocampal sections for neurogenesis (e.g., DCX-positive neurons) and neuroinflammation (e.g., IBA1 microgliosis).[5]
-
Telomerase Activity Assay (Telomeric Repeat Amplification Protocol - TRAP)
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.[12][13]
-
Cell Lysate Preparation: Cells or tissue samples are lysed to release cellular components, including telomerase.
-
Telomerase Extension: The cell lysate is incubated with a synthetic DNA primer (TS primer) that mimics the telomeric sequence. If telomerase is active, it will add telomeric repeats (TTAGGG) to the 3' end of the TS primer.
-
PCR Amplification: The extension products are then amplified by PCR using the TS primer and a reverse primer.
-
Detection: The PCR products are typically visualized by gel electrophoresis, where a characteristic ladder of bands indicates telomerase activity. Quantitative analysis can be performed using real-time PCR.[12]
Visualizations
Figure 1: Signaling pathway of this compound (TAC).
Figure 2: General experimental workflow for in vivo studies.
References
- 1. What are TERT activators and how do they work? [synapse.patsnap.com]
- 2. Mechanisms underlying the activation of TERT transcription and telomerase activity in human cancer: old actors and new players - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TERT activation targets DNA methylation and multiple aging hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A promising new TERT activator: unraveling the molecular mechanisms behind its natural aging mitigation | EurekAlert! [eurekalert.org]
- 6. The telomerase activator TA-65 elongates short telomeres and increases health span of adult/old mice without increasing cancer incidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Telomerase Activator Suppresses Lung Damage in a Murine Model of Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. A Natural Product Telomerase Activator Lengthens Telomeres in Humans: A Randomized, Double Blind, and Placebo Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. telomer.com.tr [telomer.com.tr]
- 13. Telomeric repeat amplification protocol: measuring the activity of the telomerase [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of TERT Activator-1 and Resveratrol in Telomerase Modulation
For researchers and professionals in drug development, understanding the nuances of compounds that modulate telomerase activity is paramount. This guide provides a detailed comparative analysis of two such molecules: the novel synthetic compound TERT activator-1 (TAC) and the naturally occurring polyphenol, resveratrol (B1683913). While both have been shown to influence the expression and activity of telomerase reverse transcriptase (TERT), their mechanisms, efficacy, and cellular context of action differ significantly.
Overview of this compound and Resveratrol
This compound (TAC) is a recently identified small molecule that promotes the transcription of the TERT gene.[1][2] Its primary mechanism involves the activation of the MEK/ERK/AP-1 signaling cascade, leading to increased TERT expression.[1][2] In preclinical studies using aged mice, TAC has demonstrated the ability to reverse multiple hallmarks of aging, including reducing cellular senescence and inflammation, improving neuromuscular function, and stimulating adult neurogenesis.[1][2][3][4]
Resveratrol , a well-studied natural compound found in grapes and other plants, exhibits a more complex, context-dependent effect on telomerase. In certain normal cell types, such as endothelial progenitor cells, it has been shown to increase telomerase activity and delay senescence through the PI3K/Akt signaling pathway.[5][6][7][8] Conversely, in various cancer cell lines, resveratrol has been reported to down-regulate telomerase activity, leading to apoptosis and the inhibition of cell proliferation.[9][10][11][12][13] This dual activity underscores the complexity of its therapeutic potential.
Comparative Data on Efficacy and Effects
The following tables summarize the available quantitative data on the effects of this compound and resveratrol from key preclinical studies. It is important to note that these data are from separate studies and not from direct head-to-head comparisons.
Table 1: In Vivo Effects of this compound in Aged Mice
| Parameter | Treatment Group | Outcome | Reference |
| Neuromuscular Function | Aged mice (26-27 months) treated with TAC | Improved rotarod performance | [4] |
| Cognitive Function | Aged mice treated with TAC | Superior spatial memory in Morris water maze | [4] |
| Neurogenesis | Aged mice treated with TAC | Increased DCX-positive newborn neurons in the hippocampus | [4] |
| Systemic Inflammation | Aged mice treated with TAC | Over 60% reduction in serum IL-1β and IL-6 | [4] |
| Telomere Length | Aged mice treated with TAC | 8-12% increase in telomere restriction fragment length | [4] |
Table 2: In Vitro Effects of Resveratrol on Telomerase Activity and Senescence
| Cell Type | Resveratrol Concentration | Effect on Telomerase Activity | Effect on Cellular Senescence | Reference |
| Endothelial Progenitor Cells | 1, 10, 50 µmol/L | Dose-dependent increase | Dose-dependent inhibition of senescence | [5] |
| MCF-7 Breast Cancer Cells | 5, 10, 20, 40 µg/ml | Down-regulation | Induction of apoptosis | [9][10] |
| A431 Epidermoid Carcinoma Cells | 0.1, 0.2, 0.3 mg/ml | Inhibition | Inhibition of cell proliferation | [11] |
| HT-29 and WiDr Colon Cancer Cells | 2.5, 10, 40 µg/ml | Down-regulation | Inhibition of cell proliferation | [12][13] |
Signaling Pathways and Mechanisms of Action
The signaling pathways through which this compound and resveratrol exert their effects on TERT expression and telomerase activity are distinct.
This compound: This compound activates the MEK/ERK signaling pathway, which in turn leads to the phosphorylation and activation of the transcription factor AP-1 (comprising FOS and JUN proteins).[1][14] Activated AP-1 then binds to specific sites on the TERT promoter, driving the transcription of the TERT gene.[1][4] This leads to increased levels of TERT protein and consequently, enhanced telomerase activity.
Figure 1: Signaling pathway of this compound.
Resveratrol: In the context of telomerase activation in endothelial progenitor cells, resveratrol utilizes the PI3K/Akt signaling pathway.[6][8] Activation of this pathway leads to the phosphorylation of Akt, which in turn promotes the expression of hTERT.[5][8] The downstream effectors of Akt that directly regulate TERT transcription in this context are still being fully elucidated.
References
- 1. TERT activation targets DNA methylation and multiple aging hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Upregulation of TERT Expression Improves Function in Aged Mice – Fight Aging! [fightaging.org]
- 3. Activating molecular target reverses multiple hallmarks of aging | MD Anderson Cancer Center [mdanderson.org]
- 4. A promising new TERT activator: unraveling the molecular mechanisms behind its natural aging mitigation | EurekAlert! [eurekalert.org]
- 5. Resveratrol-induced augmentation of telomerase activity delays senescence of endothelial progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resveratrol reduces endothelial progenitor cells senescence through augmentation of telomerase activity by Akt-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effects of Resveratrol on Telomeres and Post Myocardial Infarction Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resveratrol reduces endothelial progenitor cells senescence through augmentation of telomerase activity by Akt-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resveratrol down-regulates the growth and telomerase activity of breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of resveratrol on proliferation and telomerase activity of human colon cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Telomerase reverse transcriptase promotes the proliferation of human laryngeal carcinoma cells through activation of the activator protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TERT Activator-1 and Other In Vivo Anti-Aging Interventions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-aging effects of TERT activator-1 (TA-65) with other prominent anti-aging compounds: a newer TERT activator (TAC), Rapamycin, and Resveratrol. The information is compiled from various preclinical studies to aid in the evaluation and selection of compounds for further research and development.
Executive Summary
The quest to mitigate the effects of aging has led to the investigation of several molecular pathways. One key area of focus is the maintenance of telomeres, the protective caps (B75204) at the ends of chromosomes that shorten with each cell division. Telomerase, the enzyme responsible for maintaining telomere length, is a prime target for anti-aging interventions. This compound, commercially known as TA-65, is a small molecule derived from the root of Astragalus membranaceus that has been shown to activate telomerase. This guide compares the in vivo efficacy of TA-65 with a more recent TERT activator compound (TAC), the mTOR inhibitor Rapamycin, and the Sirtuin activator Resveratrol, based on available experimental data.
Comparative Performance Data
The following tables summarize the quantitative data from in vivo studies on the effects of this compound and its alternatives on key anti-aging markers.
Table 1: Effects on Lifespan and Healthspan Indicators
| Compound | Animal Model | Dosage | Duration | Lifespan Extension | Healthspan Improvements | Reference(s) |
| This compound (TA-65) | Female C57BL/6 Mice | 25 mg/kg/day in diet | 4 months | No significant increase in mean or maximum lifespan | Improved glucose tolerance, increased bone mineral density, improved skin fitness. | [1] |
| TERT Activator Compound (TAC) | Aged C57BL/6 Mice | Not specified | 6 months | Not reported | Improved hippocampal neurogenesis, reversed neuromuscular decline, enhanced cognition. | [2] |
| Rapamycin | Genetically heterogeneous mice | 14 ppm in diet | Started at 600 days of age | 9% (males), 14% (females) increase in maximum lifespan | Delays age-related decline in motor function, heart, and immune system. | [3] |
| Resveratrol | SAMP8 mice (accelerated aging) | Diet-supplemented | From 2 months of age | Median lifespan increased from 10.4 to 14 months | Reduced cognitive impairment and amyloid beta accumulation. | [3] |
| Resveratrol | Middle-aged mice on standard diet | Not specified | Not specified | No increase in longevity | Slowed age-related deterioration and functional decline. | [4] |
Table 2: Effects on Cellular and Molecular Markers of Aging
| Compound | Animal Model | Dosage | Duration | TERT Expression | Telomere Length | Other Molecular Effects | Reference(s) |
| This compound (TA-65) | 2-year-old female mice | 25 mg/kg/day in diet | 3 months | Significant 10-fold increase in mTERT mRNA in the liver. | Elongates critically short telomeres. | Activates the MAPK signaling pathway. | [5][6] |
| TERT Activator Compound (TAC) | Middle-aged mice | Not specified | 1 week (short-term) | Strikingly promotes TERT expression in the hippocampus. | Lengthens telomeres. | Activates MEK/ERK/FOS/AP-1 signaling cascade; epigenetically silences p16INK4a. | [2] |
| Rapamycin | Mice | Various | Various | Not a direct target | Not a direct target | Inhibits mTOR signaling pathway. | [7][8][9] |
| Resveratrol | Mice | Various | Various | Can up-regulate telomerase activity. | Can increase telomere length in aged mice. | Activates Sirtuin signaling pathway (SIRT1). | [10][11][12][13] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to facilitate the replication and extension of these findings.
Assessment of Motor Coordination: Rotarod Test
-
Apparatus: An automated rotarod device with a rotating rod (e.g., 3 cm diameter) divided into lanes for individual mice.
-
Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the test. They are then placed on the stationary rod for a brief period to familiarize them with the apparatus.
-
Testing Protocol:
-
Place the mouse on the rotating rod at a low, constant speed (e.g., 4 rpm).
-
Gradually accelerate the rod from the starting speed to a maximum speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall from the rod.
-
Perform multiple trials (e.g., 3 trials) with an inter-trial interval (e.g., 15 minutes).
-
The average latency to fall across the trials is used as the measure of motor coordination.[14]
-
Assessment of Spatial Learning and Memory: Morris Water Maze
-
Apparatus: A circular pool (e.g., 120 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at a constant temperature (e.g., 22 ± 1°C). A hidden platform is submerged 1 cm below the water surface in one of the four quadrants.
-
Acclimation: Mice are handled for several days before the experiment and allowed to acclimate to the testing room for at least 30 minutes prior to each session.
-
Acquisition Phase (Learning):
-
For 5 consecutive days, each mouse undergoes four trials per day.
-
In each trial, the mouse is gently placed into the water facing the pool wall from one of four randomly chosen starting positions.
-
The mouse is allowed to swim and search for the hidden platform for a maximum of 60 seconds.
-
If the mouse finds the platform, it is allowed to remain there for 15-30 seconds. If it fails to find the platform within 60 seconds, it is gently guided to it.
-
The time taken to find the platform (escape latency) is recorded for each trial.
-
-
Probe Trial (Memory):
-
On the day after the last acquisition trial, the platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory.[15]
-
Assessment of Bone Mineral Density: Dual-Energy X-ray Absorptiometry (DEXA)
-
Apparatus: A DEXA scanner calibrated for small animals.
-
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Place the anesthetized mouse in a prone position on the scanner bed.
-
Perform a whole-body scan to measure bone mineral density (BMD) and bone mineral content (BMC).
-
Specific regions of interest, such as the femur and lumbar spine, can be analyzed from the whole-body scan data.
-
The results are typically expressed as g/cm².[1]
-
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways is crucial for the targeted development of anti-aging therapeutics.
This compound (TA-65) and TAC
TA-65 and the newer compound TAC both function by upregulating the expression of Telomerase Reverse Transcriptase (TERT), the catalytic subunit of telomerase. While the precise upstream signaling for TA-65 is still being fully elucidated, studies suggest the involvement of the Mitogen-Activated Protein Kinase (MAPK) pathway.[16][17] For TAC, the pathway has been more clearly defined as the MEK/ERK/FOS/AP-1 signaling cascade.[18][2]
References
- 1. stiftung-plantafood.de [stiftung-plantafood.de]
- 2. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Resveratrol Increases Life Span In Mice - Life Extension [lifeextension.com]
- 4. National Institute on Aging Study Finds Resveratrol to Improve Health, but Not Longevity in Aging Mice on Standard Diet - BioSpace [biospace.com]
- 5. scispace.com [scispace.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. mTOR - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. The Sirtuin System: The Holy Grail of Resveratrol? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Resveratrol improves health and survival of mice on a high-calorie diet - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resveratrol Preserves Cerebrovascular Density and Cognitive Function in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Functional Assessment of Pharmacological Telomerase Activators in Human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Sexually Dimorphic Behavioral and Genetic Outcomes Associated With Administration of TA65 (A Telomerase Activator) Following Repetitive Traumatic Brain Injury: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of TERT Activator-1 Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TERT activator-1 (also known as TAC) with other experimental telomerase activators. The objective is to offer a clear assessment of the reported experimental data and provide detailed methodologies to aid in the reproducibility of these findings. The information is presented in structured tables for easy comparison, followed by detailed experimental protocols and visual diagrams of key biological pathways and workflows.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from studies on this compound and alternative telomerase activators. This allows for a direct comparison of their reported efficacy in activating telomerase and modulating related cellular processes.
Table 1: In Vitro Efficacy of TERT Activators
| Activator | Cell Type | Outcome Measure | Result | Citation |
| This compound (TAC) | Human Fibroblasts | hTERT mRNA expression | Doubled within hours | [1] |
| 08AGTLF (Centella asiatica extract) | Human PBMCs | Telomerase Activity | 8.8-fold increase | [2] |
| Oleanolic Acid (OA) | Human PBMCs | Telomerase Activity | 5.9-fold increase | [3] |
| Maslinic Acid (MA) | Human PBMCs | Telomerase Activity | 2-fold increase | [3] |
| TA-65 | Human T-cells | Telomerase Activity | 1.3 to 3.3-fold increase | [3] |
| Curcumin | MCF-7 (Breast Cancer) | Telomerase Activity | ~93.4% inhibition at 100 µM | [4] |
Table 2: In Vivo Efficacy of TERT Activators in Animal Models
| Activator | Animal Model | Outcome Measure | Result | Citation |
| This compound (TAC) | Aged Mice (26-27 months) | Telomere Length | 8-12% increase in telomere restriction fragments | [1] |
| Inflammatory Cytokines (Serum) | >60% decrease in IL-1β and IL-6 | [1] | ||
| TA-65 | Adult/Old Mice | Telomere Length | Increased average telomere length | [5][6] |
| Health Span Indicators | Improvement in glucose tolerance, osteoporosis, and skin fitness | [5][6] |
Signaling Pathway and Experimental Workflows
To ensure clarity and reproducibility, the following diagrams illustrate the key signaling pathway activated by this compound and the standard experimental workflows used to assess telomerase activation.
Detailed Experimental Protocols
To facilitate the replication of the cited experiments, detailed protocols for the key assays are provided below. These are based on standard molecular biology techniques and information gathered from the search results.
Telomeric Repeat Amplification Protocol (TRAP) Assay
This protocol is a highly sensitive PCR-based method to measure telomerase activity.[7][8][9]
1. Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., NP-40 or CHAPS buffer) on ice for 30 minutes.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Quantify the protein concentration using a standard method (e.g., BCA assay).
2. Telomerase Extension Reaction:
-
Prepare a reaction mix containing the cell lysate (containing telomerase), a telomerase substrate (TS) primer, dNTPs, and reaction buffer.
-
Incubate the reaction at a temperature optimal for telomerase activity (typically 25-30°C) for 20-30 minutes to allow the telomerase to add telomeric repeats to the TS primer.
3. PCR Amplification:
-
Inactivate the telomerase by heating the reaction (e.g., 95°C for 5 minutes).
-
Add a reverse primer (complementary to the telomeric repeats) and Taq DNA polymerase to the reaction mix.
-
Perform PCR to amplify the extended TS primers. An internal PCR control is often included for normalization.
4. Detection and Quantification:
-
Separate the PCR products by polyacrylamide gel electrophoresis (PAGE).
-
Visualize the DNA fragments (typically a ladder of 6 base-pair increments) using a DNA stain (e.g., SYBR Green or a fluorescently labeled primer).
-
Quantify the intensity of the ladder to determine the relative telomerase activity.
hTERT mRNA Quantification by RT-qPCR
This protocol measures the relative abundance of hTERT mRNA transcripts.[10][11][12][13]
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a commercial kit or a standard method like Trizol extraction.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
2. Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing the cDNA template, hTERT-specific forward and reverse primers, a fluorescent probe or a DNA-binding dye (e.g., SYBR Green), and qPCR master mix.
-
Also, prepare reactions for a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Run the qPCR reaction in a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
3. Data Analysis:
-
Determine the cycle threshold (Ct) values for both the hTERT gene and the housekeeping gene.
-
Calculate the relative expression of hTERT mRNA using the ΔΔCt method, normalizing the hTERT Ct values to the housekeeping gene Ct values and comparing the treated samples to a control group.
hTERT Protein Detection by Western Blotting
This protocol is used to detect and quantify the hTERT protein.[14][15][16]
1. Protein Extraction and Quantification:
-
Lyse cells or tissues in a radioimmunoprecipitation assay (RIPA) buffer or a similar lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to remove cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
2. Gel Electrophoresis and Transfer:
-
Denature the protein samples by boiling in a loading buffer containing SDS.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for hTERT overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Wash the membrane again with TBST.
4. Detection:
-
Add a chemiluminescent substrate that reacts with the HRP on the secondary antibody to produce light.
-
Detect the light signal using X-ray film or a digital imaging system. The intensity of the band corresponding to hTERT indicates the relative amount of the protein. A loading control antibody (e.g., anti-β-actin) is used for normalization.
References
- 1. A promising new TERT activator: unraveling the molecular mechanisms behind its natural aging mitigation | EurekAlert! [eurekalert.org]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Curcumin inhibits telomerase activity through human telomerase reverse transcritpase in MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The telomerase activator TA-65 elongates short telomeres and increases health span of adult/old mice without increasing cancer incidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The telomerase activator TA-65 elongates short telomeres and increases health span of adult/old mice without increasing cancer incidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. telomer.com.tr [telomer.com.tr]
- 10. Real-time determination of human telomerase reverse transcriptase mRNA in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Real-time PCR quantification of human telomerase reverse transcriptase (hTERT) in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Western blot analysis [bio-protocol.org]
- 15. Immunohistochemical Detection of Telomerase (hTERT) Protein in Human Cancer Tissues and a Subset of Cells in Normal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nsc.nagoya-cu.ac.jp [nsc.nagoya-cu.ac.jp]
Safety Operating Guide
Proper Disposal Procedures for TERT activator-1
This document provides essential safety and logistical information for the proper disposal of TERT activator-1 (CAS No. 666699-46-3), a small molecule activator of telomerase reverse transcriptase (TERT).[1][2] The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Immediate Safety and Hazard Information
This compound is classified with several hazards that necessitate careful handling during the disposal process.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Adherence to the safety protocols outlined in the product's Safety Data Sheet (SDS) is mandatory.
Hazard and Handling Summary
| Hazard Classification | GHS Hazard Statement | Precautionary Measures & PPE |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P330: Rinse mouth.[1] |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations for hazardous waste.[3][4] Do not dispose of this chemical via sink, as non-hazardous trash, or by evaporation.[3][5]
Workflow for this compound Disposal
Caption: Workflow for the safe collection and disposal of this compound waste.
Experimental Protocol: Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before being discarded as regular waste.
-
Initial Rinse : Rinse the empty container three times with a suitable solvent in which this compound is soluble, such as Dimethyl Sulfoxide (DMSO).[6]
-
Collect Rinsate : The first rinse, and subsequent rinses, must be collected as hazardous chemical waste.[5] Transfer the rinsate into your designated this compound waste container.
-
Final Rinse : Perform a final rinse with water.
-
Container Disposal : After triple rinsing and air-drying, completely deface or remove the original label.[5][7] The clean, dry container can then be disposed of in the appropriate glass or plastic recycling bin.
Handling of Contaminated Materials
-
Solid Waste : Any chemically contaminated solid waste, such as gloves, absorbent pads from spill clean-ups, and weighing papers, should be collected in a clearly labeled, sealed plastic bag or a designated solid waste container.[3] This container must be labeled as hazardous chemical waste.
-
Liquid Waste : Solutions containing this compound (e.g., from cell culture media or stock solutions) must be collected as hazardous liquid waste. Do not mix with other incompatible waste streams.[7] For instance, avoid mixing organic solvent solutions with aqueous waste unless specifically permitted by your institution's EHS guidelines.
-
Sharps : Contaminated sharps (needles, scalpels, etc.) must be placed in a designated sharps container that is puncture-resistant and leak-proof.
Signaling Pathway
This compound promotes the transcription of Telomerase Reverse Transcriptase (TERT).[2] This is achieved through the activation of the MEK/ERK/AP-1 signaling cascade.[2][6] Understanding this pathway is crucial for researchers using this compound.
Caption: this compound signaling pathway via MEK/ERK/AP-1.
By adhering to these procedures, laboratory personnel can effectively mitigate the risks associated with this compound and ensure its disposal is handled in a safe, compliant, and environmentally responsible manner. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for local requirements.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. selleckchem.com [selleckchem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling TERT activator-1
For Researchers, Scientists, and Drug Development Professionals: A procedural guide to the safe handling and disposal of TERT activator-1, ensuring laboratory safety and operational integrity.
This guide provides immediate, essential safety protocols and logistical plans for handling this compound (CAS No. 666699-46-3), a small molecule activator of telomerase reverse transcriptase (TERT). Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[1]
-
Causes skin irritation (Skin corrosion/irritation - Category 2)[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]
To mitigate these risks, the following personal protective equipment is mandatory.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | To prevent skin contact. |
| Body Protection | Laboratory Coat | Standard | To protect skin and personal clothing from contamination. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified | To protect eyes from splashes or airborne particles.[1] |
| Face Protection | Face Shield | - | To be worn in conjunction with goggles when there is a significant risk of splashing.[1] |
| Respiratory Protection | Fume Hood or N95 Respirator | - | Use in a well-ventilated area. A fume hood is required when handling the powder form to avoid inhalation. If a fume hood is not available, a suitable respirator must be worn.[1] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation & Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the lyophilized powder to minimize the risk of inhalation.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before handling, wash hands thoroughly.[1] Do not eat, drink, or smoke in the handling area.[1]
2. Reconstitution:
-
To avoid the creation of aerosols, carefully and slowly add the appropriate solvent to the vial containing the lyophilized powder.
-
Consult product datasheets for appropriate solvents and concentrations.[2][3]
3. Handling:
-
Avoid all direct contact with the skin, eyes, and clothing.[1]
-
Use appropriate, calibrated equipment for all measurements and transfers.
-
Keep the container tightly closed when not in use.
4. In Case of Exposure:
-
If Inhaled: Move the individual to fresh air and keep them in a position comfortable for breathing.[1]
-
If on Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[1]
-
If Swallowed: Rinse mouth.[1]
-
Seek medical attention if symptoms persist.
Disposal Plan
-
Chemical Waste: Dispose of unused this compound and solutions containing the compound in a designated hazardous chemical waste container. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contaminated PPE: Dispose of all used gloves, lab coats, and other contaminated materials in a designated hazardous waste container. Do not dispose of contaminated PPE in regular trash.
-
Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste.
Visualizing Safe Handling and Mechanism of Action
To further clarify the necessary procedures and the compound's biological context, the following diagrams illustrate the safe handling workflow and the signaling pathway influenced by this compound.
Caption: Workflow for the safe handling of this compound.
Caption: this compound signaling cascade.[4]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
